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  • Product: 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
  • CAS: 1853-97-0

Core Science & Biosynthesis

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, in-depth exploration of the synthetic pathway for producing 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, a key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, in-depth exploration of the synthetic pathway for producing 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis originates from the readily available and versatile starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This document, intended for an audience of researchers, scientists, and drug development professionals, offers a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an analysis of the underlying chemical principles.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The strategic functionalization of the triazine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The target molecule, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, incorporates three distinct functionalities—an amine, a methoxy group, and a reactive chloromethyl group—making it a valuable building block for the synthesis of more complex molecules through further chemical modifications.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine from cyanuric chloride is most effectively achieved through a two-stage process. This strategy involves the initial synthesis of a key intermediate, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, followed by the selective chlorination of the methyl group. This approach allows for a controlled and stepwise introduction of the desired functional groups onto the triazine core.

The overall synthetic transformation is depicted below:

Synthetic Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Cyanuric_Chloride->Intermediate Stage 1: Multi-step one-pot synthesis Final_Product 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine Intermediate->Final_Product Stage 2: Side-chain chlorination

Caption: Overall two-stage synthetic approach.

Stage 1: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

The first stage focuses on the construction of the 2-amino-4-methoxy-6-methyl-1,3,5-triazine intermediate from cyanuric chloride. A robust and efficient one-pot method has been developed for this transformation, which avoids the isolation of intermediates, thereby improving overall yield and process efficiency.[1]

Underlying Principles of Stage 1

The synthesis of the intermediate relies on the sequential and controlled nucleophilic aromatic substitution of the chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[2]

The key steps in the one-pot synthesis of the intermediate are:

  • Reaction with Dimethyl Malonate: Cyanuric chloride is first reacted with dimethyl malonate in the presence of a base. This introduces a carbon-based substituent that will ultimately be converted into the methyl group.

  • Amination: The resulting intermediate is then reacted with ammonia to introduce the amino group.

  • Methoxylation and Decarboxylation: Finally, treatment with sodium hydroxide in methanol leads to the introduction of the methoxy group and subsequent hydrolysis and decarboxylation to yield the desired methyl-substituted aminotriazine.[1]

Stage_1_Mechanism Cyanuric_Chloride Cyanuric Chloride Step1 Reaction with Dimethyl Malonate and Base Cyanuric_Chloride->Step1 Intermediate_1 Dichlorotriazinyl malonate Step1->Intermediate_1 Step2 Amination with Ammonia Intermediate_1->Step2 Intermediate_2 Amino-chlorotriazinyl malonate Step2->Intermediate_2 Step3 Methoxylation, Hydrolysis & Decarboxylation Intermediate_2->Step3 Final_Intermediate 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Step3->Final_Intermediate

Caption: Key transformations in the one-pot synthesis of the intermediate.

Experimental Protocol for Stage 1

The following protocol is adapted from a patented one-pot method.[1]

Materials:

ReagentMolar Mass ( g/mol )
Cyanuric Chloride184.41
Dimethyl Malonate132.12
Sodium Hydroxide40.00
Methanol32.04
Ammonia (aqueous solution)17.03
Hydrochloric Acid36.46
Acetone (or other suitable solvent)58.08

Procedure:

  • Initial Reaction: In a suitable reaction vessel, dissolve cyanuric chloride and dimethyl malonate in a solvent such as acetone. Cool the mixture to between -20°C and 0°C.

  • Base Addition: Slowly add a solution of alkali (e.g., sodium hydroxide) while maintaining the low temperature. Allow the reaction to stir for 0.5 to 5 hours.

  • Solvent Exchange and Amination: Remove the initial solvent under reduced pressure. Add a new solvent and then add hydrochloric acid to adjust the pH. Subsequently, slowly add aqueous ammonia while controlling the temperature between 0°C and 45°C. Stir for 1 to 5 hours.

  • Final Transformation: Add methanol and a solution of sodium hydroxide, keeping the temperature between 0°C and 20°C. Stir for 5 to 10 hours.

  • Hydrolysis and Decarboxylation: Adjust the pH to 2-3 with hydrochloric acid and then heat the mixture to 45-50°C for about an hour to effect decarboxylation.

  • Work-up and Isolation: After cooling, the product, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, can be isolated by filtration, washed, and dried. The final product is a key intermediate for various herbicides.[1][3]

Stage 2: Side-Chain Chlorination of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

The second stage involves the selective chlorination of the methyl group of the synthesized intermediate to yield the final product, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine. This transformation is typically achieved through a free-radical substitution reaction.

Underlying Principles of Stage 2

The chlorination of the methyl group on the triazine ring proceeds via a free-radical chain reaction. This type of reaction is initiated by the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a chlorine source to form the chloromethyl product and a new chlorine radical, thus propagating the chain.

Key considerations for this stage include:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a preferred reagent for this type of chlorination. It is a solid, easy to handle, and serves as a reliable source of chlorine radicals under appropriate initiation conditions.[4][5][6]

  • Initiation: The reaction is typically initiated using a radical initiator, such as benzoyl peroxide or AIBN, or by exposure to ultraviolet (UV) light.[7]

  • Solvent: A non-reactive, anhydrous solvent such as carbon tetrachloride or a chlorinated benzotrifluoride is generally used.[8]

Stage_2_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN or UV light) NCS N-Chlorosuccinimide (NCS) Initiator->NCS Cl_radical Chlorine Radical (Cl•) NCS->Cl_radical Methyl_Triazine 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Cl_radical->Methyl_Triazine Triazine_Radical Triazinyl-methyl Radical Methyl_Triazine->Triazine_Radical + Cl• Chloromethyl_Product 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine Triazine_Radical->Chloromethyl_Product + NCS New_Cl_radical Chlorine Radical (Cl•)

Sources

Foundational

The Reactivity of the Chloromethyl Group on a Triazine Ring: Mechanistic Insights and Applications in Drug Discovery

Introduction to the Triazine Scaffold The triazine ring—existing primarily as 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers—is a privileged scaffold in medicinal chemistry and chemical biology. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Triazine Scaffold

The triazine ring—existing primarily as 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers—is a privileged scaffold in medicinal chemistry and chemical biology. Characterized by three nitrogen atoms within a six-membered aromatic ring, the triazine core is highly electron-deficient. This intrinsic electron-withdrawing nature profoundly influences the chemical behavior of its substituents[1].

When a chloromethyl group ( −CH2​Cl ) is attached directly to the triazine ring, the resulting molecule exhibits exceptional electrophilic reactivity. Unlike standard alkyl chlorides, the chloromethyl triazine system benefits from the strong inductive and resonance-withdrawing effects of the adjacent ring nitrogens. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbon-chlorine bond, making it highly susceptible to nucleophilic attack. Consequently, chloromethyl triazines have emerged as potent covalent warheads in targeted therapeutics, most notably as inhibitors of Glutathione Peroxidase 4 (GPX4) in ferroptosis and cuproptosis research[2], as well as key intermediates in the synthesis of PD-1/PD-L1 immune checkpoint inhibitors[3].

Mechanistic Foundations of Reactivity

The reactivity of the chloromethyl group on a triazine ring is dictated by the nucleophile and the specific triazine isomer, leading to two primary mechanistic pathways:

Direct Nucleophilic Substitution ( SN​2 )

The dominant reaction pathway for chloromethyl-1,3,5-triazines is the SN​2 nucleophilic substitution. The electron-deficient triazine ring stabilizes the transition state during the approach of the nucleophile. This enhanced electrophilic character facilitates rapid nucleophilic attack by amines, thiols, and selenols, making it an ideal warhead for targeting cysteine or selenocysteine residues in proteins[1].

The ANRORC Ring Contraction Mechanism

In the case of 1,2,4-triazines, the reactivity landscape is more complex. When 3-halo or 3-chloromethyl-1,2,4-triazines react with strong carbon nucleophiles (such as α -halocarbanions), the reaction often bypasses simple substitution. Instead, it proceeds via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). The nucleophile adds to the ring, triggering a cascade that cleaves the triazine core and subsequently re-closes it to form a contracted pyrazole derivative[4][5].

ReactionPathways Start Chloromethyl Triazine SN2 Direct SN2 Substitution Start->SN2 + Nuc ANRORC ANRORC Ring Contraction Start->ANRORC + Carbanion (1,2,4-Triazine) Nuc Heteroatom Nucleophile (e.g., Thiol/Amine) Nuc->SN2 Carbanion Carbon Nucleophile (alpha-Halocarbanion) Carbanion->ANRORC Prod1 Substituted Triazine (Covalent Adduct) SN2->Prod1 Prod2 Pyrazole Derivative ANRORC->Prod2

Mechanistic pathways of chloromethyl triazines: SN2 substitution vs. ANRORC ring contraction.

Applications in Targeted Covalent Inhibitors (TCIs)

The unique reactivity profile of chloromethyl triazines has been strategically leveraged in modern drug discovery.

GPX4 Inhibition and Ferroptosis: GPX4 is a central regulator of ferroptosis, protecting cells from lipid peroxidation. Synthetic analogs of the ferroptosis inducer RSL3, such as the chloromethyl triazine compounds DPI17 and DPI18, act as potent covalent inhibitors of GPX4. The chloromethyl warhead selectively alkylates the active-site selenocysteine residue, irreversibly deactivating the enzyme and triggering reactive oxygen species (ROS) accumulation and cell death[2].

PD-L1 Inhibitor Synthesis: Beyond acting as a covalent warhead, the chloromethyl group serves as a highly efficient synthetic handle. In the development of small-molecule PD-L1 inhibitors, chloromethyl triazine intermediates undergo rapid SN​2 displacement with complex aryl alcohols and amines to yield trisubstituted triazine ethers and amides, which are capable of disrupting the PD-1/PD-L1 protein-protein interaction[3].

Quantitative Comparison of Covalent Warheads

To contextualize the reactivity of the chloromethyl triazine group, Table 1 compares it against other common electrophilic warheads used in targeted therapeutics.

Warhead TypeTarget Amino Acid Residue(s)Intrinsic ReactivityReversibilityPrimary Application
Chloromethyl Triazine Selenocysteine (Sec), Cysteine (Cys)Very High IrreversibleGPX4 inhibitors (e.g., DPI17)[2]
Acrylamide Cysteine (Cys)ModerateIrreversibleKinase inhibitors (e.g., Osimertinib)
Chloroacetamide Cysteine (Cys), Lysine (Lys)HighIrreversibleBroad-spectrum covalent probes
Sulfonyl Fluoride Tyrosine (Tyr), Serine (Ser), LysVariableIrreversibleSuFEx-based chemical biology
Nitrile Cysteine (Cys)LowReversibleReversible covalent inhibitors

Table 1: Comparative reactivity and targeting profiles of electrophilic warheads in drug discovery.

Experimental Methodologies

To harness the reactivity of chloromethyl triazines, rigorous experimental protocols must be employed. The following methodologies detail the synthesis of a covalent probe and the subsequent biochemical validation of target engagement.

Protocol 1: Synthesis of a Covalent Triazine Probe via SN​2 Substitution

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it accelerates SN​2 reactions by solvating the cations of the base while leaving the nucleophilic anion "naked" and highly reactive.

Reagents & Materials:

  • 6-(chloromethyl)-1,3,5-triazine-2,4-diamine (1.0 eq)

  • Thiol or Amine Nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve 6-(chloromethyl)-1,3,5-triazine-2,4-diamine in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the incoming nucleophile, enhancing its reactivity without competing for the electrophilic chloromethyl carbon.

  • Nucleophile Addition: Dropwise, add the chosen thiol or amine nucleophile (1.1 eq) at 0°C to control the initial exothermic reaction and prevent off-target polymerization.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching and Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to isolate the substituted triazine adduct[3].

Protocol 2: Biochemical Validation of Covalent Target Engagement (Intact Protein LC-MS)

Causality Note: Covalent modification results in a permanent mass shift equal to the exact mass of the warhead minus the displaced leaving group (chloride). Intact protein mass spectrometry provides unambiguous, self-validating proof of covalent target engagement.

Step-by-Step Procedure:

  • Protein Preparation: Dilute recombinant target protein (e.g., GPX4) to a concentration of 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Inhibitor Incubation: Add the synthesized chloromethyl triazine inhibitor (10 µM final concentration, 1% DMSO) to the protein solution.

  • Time-Course Sampling: Incubate the mixture at room temperature. Extract 10 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Quench each aliquot immediately by adding an equal volume of 1% formic acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the samples onto a high-resolution LC-MS/MS system equipped with a C4 reverse-phase column. Deconvolute the raw mass spectra using maximum entropy algorithms to determine the mass of the intact protein. A successful covalent modification will show a time-dependent conversion of the wild-type protein mass peak to a new peak corresponding to [Protein+Inhibitor−HCl] .

Workflow Step1 1. Synthesis Nucleophilic Substitution Step2 2. Purification Flash Chromatography Step1->Step2 Step3 3. Target Engagement Biochemical Assay Step2->Step3 Step4 4. Validation LC-MS/MS Mapping Step3->Step4

Workflow for the synthesis and validation of chloromethyl triazine-based covalent inhibitors.

References

  • Ring transformation of 3-halo-1,2,4-triazines with cl-chlorocarbanions: a novel route to pyrazoles. Heterocycles. Available at: [Link]

  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines. Semantic Scholar. Available at:[Link]

  • Exploring the synergetic role of cuproptosis and ferroptosis and their implication in advancing cancer therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Inhibitors of programmed cell death 1 (PD-1): a patent review (2010-2015). ResearchGate. Available at:[Link]

Sources

Exploratory

The Biological Activity and Therapeutic Potential of Substituted Triazines: A Technical Guide for Drug Development

As drug discovery pivots toward highly selective, multi-target pharmacophores, the 1,3,5-triazine (s-triazine) scaffold has emerged as a cornerstone of modern medicinal chemistry. Unlike traditional benzenoid rings, the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, multi-target pharmacophores, the 1,3,5-triazine (s-triazine) scaffold has emerged as a cornerstone of modern medicinal chemistry. Unlike traditional benzenoid rings, the unique electronic distribution of the triazine core offers unparalleled opportunities for orthogonal functionalization and precise spatial orientation of pharmacophoric groups.

This technical guide synthesizes the mechanistic rationale, structural-activity relationships (SAR), and validated experimental workflows required to harness the biological activity of substituted triazines, specifically in the context of oncology and kinase inhibition.

Chemical Rationale: The s-Triazine Pharmacophore

The symmetrical 1,3,5-triazine is a six-membered heterocyclic ring where three nitrogen atoms replace carbon-hydrogen units in the benzene structure[1]. From a mechanistic standpoint, the presence of three electronegative nitrogen atoms significantly depletes the electron density of the carbon atoms. Consequently, s-triazine exhibits much weaker resonance energy than benzene and acts as a weak base, making it highly susceptible to nucleophilic aromatic substitution rather than electrophilic substitution[1].

This chemical behavior makes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) an ideal, highly accessible starting material for drug synthesis. The three chlorine atoms can be sequentially displaced by various nucleophiles (amines, alcohols, thiols) using a strict temperature gradient, allowing for the rapid generation of highly diverse, mono-, di-, and tri-substituted libraries[2].

Synthesis CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono Mono-substituted Triazine (Active Intermediate) CC->Mono 0 °C, Base Nuc1 1st Nucleophile (e.g., Amine/Alcohol) Nuc1->Mono Di Di-substituted Triazine (Lead Compound) Mono->Di 20-25 °C, Base Nuc2 2nd Nucleophile Nuc2->Di Tri Tri-substituted Triazine (Final Drug Candidate) Di->Tri 80-100 °C, Base Nuc3 3rd Nucleophile Nuc3->Tri

Stepwise temperature-controlled nucleophilic substitution of cyanuric chloride.

Core Biological Activities & Target Mechanisms

While substituted triazines exhibit a broad spectrum of biological effects—including antibacterial, antimalarial, and anti-inflammatory properties[3]—their most profound impact in contemporary drug development lies in their anticancer activity via targeted kinase inhibition[4].

A. PI3K/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell survival and proliferation. Triazine derivatives, particularly those modeled after the pan-PI3K inhibitor ZSTK474, function as potent ATP-competitive inhibitors.

  • Isoform Selectivity: By manipulating the stereochemistry of the substituents, researchers have achieved remarkable isoform selectivity. For example, L-aminoacyl-triazine derivatives exhibit profound selectivity for the PI3Kβ isoform by specifically interacting with the nonconserved Asp862 residue in the kinase binding pocket, distinguishing them from other PI3K inhibitors[5].

  • Dual Inhibition: Advanced 1,3,5-triazine derivatives have been engineered to act as dual PI3K/mTOR inhibitors. In cervical cancer models (HeLa cells), these compounds successfully induced G1 phase cell cycle arrest, promoted apoptosis, and significantly reduced tumor volume in xenograft mouse models[6].

B. Irreversible Covalent Inhibition of BTK

Bruton's tyrosine kinase (BTK) is a primary target for B-cell related malignancies. A major challenge in BTK inhibitor design is achieving selectivity to avoid off-target inhibition of kinases like EGFR or JAK3. Recent structure-based optimizations have yielded 6-amino-1,3,5-triazine derivatives that act as highly selective, irreversible covalent inhibitors of BTK[7]. By positioning an electrophilic warhead on the triazine core, these molecules form a permanent covalent bond with Cys481 in the BTK active site, effectively blocking downstream signaling and inducing apoptosis in Raji and Ramos cells[7].

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Class I) RTK->PI3K Recruits/Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine Substituted s-Triazine (e.g., ZSTK474 derivatives) Triazine->PI3K Inhibits (Asp862 binding) Triazine->mTOR Dual Inhibition

PI3K/mTOR signaling cascade and dual inhibition by substituted s-triazine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of triazine derivatives from chemical concepts to viable drug candidates relies heavily on SAR optimization. Below is a summary of quantitative bioactivity data derived from recent literature, demonstrating how specific structural modifications dictate kinase affinity.

Compound Class / DerivativePrimary TargetObserved Potency (IC₅₀)Key Cellular / In Vivo EffectRef.
L-Aminoacyl-triazines PI3KβLow Nanomolar (Isoform selective)Strong inhibition of Akt phosphorylation; growth arrest in PTEN-deficient MD-MBA-468 cells.[5]
1,3,5-triazine (Compound 6h) PI3Kα / mTORSignificant dual inhibitionG1 cell cycle arrest, apoptosis induction, and reduced xenograft tumor volume in HeLa models.[6]
6-amino-1,3,5-triazine (C11) BTK17.0 nMIrreversible binding; induces apoptosis in Raji and Ramos cells with high selectivity over EGFR.[7]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize these compounds and verify their mechanistic action.

Protocol A: Temperature-Controlled Orthogonal Synthesis of s-Triazines

Objective: To synthesize a di-substituted 1,3,5-triazine intermediate without generating over-substituted byproducts. Causality & Logic: Cyanuric chloride is highly electrophilic. The substitution of the first chlorine atom donates electron density into the triazine ring, deactivating the remaining chlorines. Therefore, strict thermal control is required to overcome the increasing activation energy barriers for subsequent substitutions[2].

  • First Substitution (0 °C): Dissolve cyanuric chloride (1.0 eq) in anhydrous THF or acetone. Cool the system to 0 °C using an ice-salt bath. Add the first nucleophile (1.0 eq) dropwise, followed by a mild base (e.g., Na₂CO₃ or DIPEA, 1.1 eq) to scavenge the generated HCl.

    • Self-Validation: Monitor via TLC. The reaction must be quenched immediately upon consumption of the starting material to prevent di-substitution.

  • Second Substitution (20–25 °C): To the crude mono-substituted intermediate, add the second nucleophile (1.0 eq) and additional base (1.2 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: LC-MS analysis should confirm the exact mass of the di-substituted product. The lack of tri-substituted mass peaks validates the thermal control.

  • Third Substitution (80–100 °C): The final substitution requires reflux conditions (e.g., in 1,4-dioxane or DMF) due to the highly electron-rich nature of the di-substituted ring.

Protocol B: Kinase Washout Assay for Covalent BTK Inhibitors

Objective: To biochemically validate whether a synthesized 6-amino-1,3,5-triazine derivative binds to BTK reversibly or irreversibly (covalently)[7]. Causality & Logic: A reversible inhibitor relies on equilibrium dynamics; if the concentration of the free drug drops (via washing), the drug will dissociate from the kinase, restoring enzymatic activity. A covalent inhibitor forms a permanent bond; enzymatic activity will not recover regardless of washing.

  • Incubation: Pre-incubate recombinant human BTK protein with the triazine inhibitor (at 10x IC₅₀ concentration) or a known reversible control (e.g., Ibrutinib as a covalent positive control, and a reversible inhibitor as a negative control) for 1 hour at room temperature.

  • Washout Step: Transfer the protein-inhibitor complex to a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). Centrifuge to remove unbound inhibitor, then resuspend the retained kinase in fresh assay buffer. Repeat this wash step three times to ensure complete removal of free ligand.

  • Activity Measurement: Add ATP and a fluorescently labeled peptide substrate to the washed kinase. Measure the phosphorylation rate using a microplate reader.

    • Self-Validation: The reversible control must show >80% recovery of kinase activity. If the triazine derivative is truly covalent, the kinase activity will remain <10% of the vehicle control, proving irreversible target engagement.

References

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Arch Pharm (Weinheim). (2021). 3

  • l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. PMC / Journal of Medicinal Chemistry. (2012). 5

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals (Basel). (2022). 1

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry. (2021). 6

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. (2023). 7

  • Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Mini Reviews in Medicinal Chemistry. (2017). 4

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. (2025). 2

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine in Targeted Covalent Inhibitor Design and Fragment-Based Drug Discovery

Executive Summary The s-triazine scaffold is a highly privileged structure in medicinal chemistry, offering exceptional modularity and a rich hydrogen-bonding network [1]. Among its derivatives, 4-(chloromethyl)-6-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The s-triazine scaffold is a highly privileged structure in medicinal chemistry, offering exceptional modularity and a rich hydrogen-bonding network [1]. Among its derivatives, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has emerged as a highly versatile bifunctional building block. Featuring an electrophilic chloromethyl warhead, a stabilizing methoxy group, and a hydrogen-bonding amino group, this compound serves two distinct but equally critical roles in modern drug discovery:

  • As a tunable Targeted Covalent Inhibitor (TCI) warhead for targeting nucleophilic residues (e.g., Cysteine, Selenocysteine).

  • As a core scaffold for Fragment-Based Drug Discovery (FBDD) via orthogonal chemoselective derivatization.

This application note provides the mechanistic rationale, comparative reactivity data, and self-validating protocols for deploying this molecule in preclinical drug development.

Mechanistic Rationale & Chemical Causality

The utility of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is dictated by the electronic interplay of its substituents:

  • The Electrophilic Warhead (-CH₂Cl): The chloromethyl group is highly susceptible to bimolecular nucleophilic substitution (S_N2). The electron-deficient nature of the triazine ring (with its three electronegative nitrogen atoms) further activates the adjacent carbon, making it an excellent alkylating agent for biological nucleophiles. Recent breakthroughs have demonstrated that chloromethyl triazines (e.g., DPI17, DPI18) can covalently bind to the selenocysteine residue of Glutathione Peroxidase 4 (GPX4), acting as potent inducers of ferroptosis in cancer models [2].

  • The Modulating Methoxy Group (-OCH₃): While the triazine ring is electron-withdrawing, the methoxy group donates electron density via resonance. This prevents the chloromethyl group from becoming hyper-reactive, thereby reducing off-target pan-assay interference (PAINS) toxicity and ensuring target-specific covalent engagement.

  • The Recognition Motif (-NH₂): The primary amine at position 2 acts as both a hydrogen bond donor and acceptor, providing critical anchoring interactions within the target protein's binding pocket prior to covalent bond formation.

Comparative Reactivity Profiling

To successfully deploy a covalent warhead, its intrinsic reactivity must be matched to the nucleophilicity of the target residue. Table 1 summarizes the reactivity of the chloromethyl triazine warhead compared to industry-standard electrophiles.

Table 1: Comparative Reactivity of Covalent Warheads

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Primary Target Residue(s)Example Clinical/Preclinical Target
Acrylamide > 24 hours (Low)Cysteine (Highly activated)EGFR, KRAS(G12C)
Chloroacetamide 2 – 4 hours (Moderate)Cysteine, LysineGeneral Kinases
Chloromethyl Triazine 0.5 – 2 hours (Tunable/High) Selenocysteine, Cysteine GPX4 (Ferroptosis) [2]
Sulfonyl Fluoride Variable (Context-dependent)Tyrosine, Serine, LysineVarious Hydrolases

Workflows and Mechanistic Pathways

To illustrate the dual utility of this compound, the following diagrams map out both its application workflows in the laboratory and its biological mechanism of action when used as a covalent inhibitor.

Workflow Start 4-(Chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine Branch1 Targeted Covalent Inhibitor (TCI) Start->Branch1 Branch2 Fragment-Based Library (FBDD) Start->Branch2 TCI_Step1 GSH Reactivity Profiling (LC-MS Assay) Branch1->TCI_Step1 FBDD_Step1 SN2 Displacement (Amines/Thiols + DIPEA) Branch2->FBDD_Step1 TCI_Step2 Target Incubation (e.g., GPX4 Sec/Cys) TCI_Step1->TCI_Step2 TCI_Step3 Intact Protein MS & Crystallography TCI_Step2->TCI_Step3 FBDD_Step2 Library Screening (SPR or NMR) FBDD_Step1->FBDD_Step2 FBDD_Step3 Hit-to-Lead Optimization FBDD_Step2->FBDD_Step3

Workflow for utilizing the chloromethyl triazine scaffold in TCI and FBDD drug discovery pipelines.

Pathway Triazine Chloromethyl Triazine Warhead GPX4 Glutathione Peroxidase 4 (GPX4 Active Site) Triazine->GPX4 Binding & SN2 Attack Covalent Covalent Adduct (Sec/Cys Alkylation) GPX4->Covalent Inactivation Lipid Accumulation of Lipid Peroxides (L-OOH) Covalent->Lipid Loss of Antioxidant Capacity Ferroptosis Ferroptosis (Programmed Cell Death) Lipid->Ferroptosis Membrane Destruction

Mechanism of action for chloromethyl triazine-mediated GPX4 inhibition and ferroptosis induction.

Experimental Protocols

Protocol A: Intrinsic Reactivity Profiling via Glutathione (GSH) Assay

Before advancing a covalent warhead into cellular assays, its baseline electrophilicity must be quantified. This self-validating protocol uses GSH as a surrogate biological nucleophile.

Scientific Causality: We utilize a 10:1 molar excess of GSH to the triazine inhibitor. This establishes pseudo-first-order kinetics, ensuring that the concentration of GSH remains effectively constant. This mathematical simplification allows for highly reproducible calculations of the half-life ( t1/2​ ) regardless of minor pipetting variations.

Materials:

  • 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (10 mM stock in LC-MS grade DMSO)

  • L-Glutathione reduced (GSH) (100 mM stock in degassed water)

  • PBS buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Indomethacin, 1 µM)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction matrix containing 1 mM GSH in 100 mM PBS (pH 7.4). Causality: pH 7.4 is critical as it mimics physiological conditions, ensuring a physiologically relevant fraction of the GSH thiol (pKa ~8.8) is in the highly nucleophilic thiolate form.

  • Initiation: Pre-warm the GSH solution to 37 °C. Initiate the reaction by spiking the triazine compound to a final concentration of 100 µM (final DMSO concentration = 1%).

  • Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid and the internal standard. Causality: The acid drops the pH, protonating the thiolate and instantly halting the S_N2 reaction, while the acetonitrile precipitates buffer salts.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the depletion of the parent triazine mass [M+H]+.

  • Validation Control: Run a parallel assay using 4-methyl-6-methoxy-1,3,5-triazin-2-amine (lacking the chloride leaving group) to verify that compound depletion is strictly due to covalent alkylation and not degradation or precipitation.

Protocol B: S_N2 Derivatization for FBDD Library Generation

When a non-covalent approach is desired, the chloromethyl group serves as an excellent synthetic handle. The chloride can be displaced by various secondary amines to generate a library of functionalized s-triazines [3].

Scientific Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than Triethylamine (TEA). The bulky isopropyl groups of DIPEA create steric hindrance, preventing the base itself from acting as a nucleophile and reacting with the chloromethyl group, thereby maximizing the yield of the desired product.

Materials:

  • 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (1.0 eq)

  • Diverse secondary amines (e.g., morpholine, piperazine derivatives) (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (100 mg, 0.57 mmol) in 3 mL of anhydrous DMF. Causality: A polar aprotic solvent like DMF is chosen because it solvates cations well but leaves nucleophilic anions/amines "naked" and highly reactive, significantly accelerating the S_N2 displacement.

  • Base Addition: Add DIPEA (198 µL, 1.14 mmol) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add the chosen secondary amine (0.68 mmol).

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with 10 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the functionalized triazine fragment.

References

  • Sharma, A., Sheyi, R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2021). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, 26(4), 864. Available at:[Link]

  • Chauhan, et al. (2025). "Exploring the synergetic role of cuproptosis and ferroptosis and their implication in advancing cancer therapeutics." Medical Oncology, Springer Nature. Available at:[Link]

  • Taha, M., et al. (2020). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives dem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The ability to controllably and sequentially introduce various functionalities onto the triazine ring makes it an attractive starting point for the synthesis of diverse compound libraries.[2] The subject of this guide, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, is a key building block that offers a unique reactive handle for molecular elaboration.

Unlike many common triazine reagents where substitution occurs directly on the aromatic ring, the reactivity of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is centered on the chloromethyl group. This functionality behaves as a benzylic-like halide, rendering the carbon atom highly susceptible to nucleophilic attack. The electron-withdrawing nature of the triazine ring further activates this position, facilitating substitution reactions with a broad range of nucleophiles. This allows for the introduction of diverse side chains, a critical strategy in the optimization of lead compounds in drug discovery.

This document provides a detailed protocol for performing nucleophilic substitution reactions on 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, with a focus on explaining the rationale behind the experimental choices to ensure robust and reproducible results.

Mechanistic Insights: A Tale of Two Pathways

The nucleophilic substitution at the chloromethyl group of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can proceed through two primary mechanisms, analogous to those of benzylic halides: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The operative mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathway: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The SN1 pathway is favored by weaker nucleophiles, polar protic solvents that can stabilize the carbocation, and conditions that promote the formation of the carbocation.

The electron-deficient nature of the triazine ring plays a crucial role in stabilizing the transition states of both pathways, thereby enhancing the reactivity of the chloromethyl group.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol details a general procedure for the reaction of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with a primary amine as the nucleophile.

Materials:

  • 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

  • Primary amine of choice (e.g., benzylamine)

  • Anhydrous N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIEA (1.5 eq). The use of a non-nucleophilic base like DIEA is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine derivative.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with various nucleophiles.

Nucleophile (1.1 eq)Base (1.5 eq)SolventTemperatureTime (h)Expected Yield (%)
BenzylamineDIEADCMRoom Temp.685-95
MorpholineK₂CO₃Acetonitrile50 °C880-90
Sodium AzideN/ADMFRoom Temp.1290-98
Sodium ThiophenoxideNaHTHF0 °C to Room Temp.475-85

Experimental Workflow and Logic

The following diagram illustrates the key steps and the underlying rationale in the protocol for nucleophilic substitution on 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine in anhydrous solvent add_nucleophile Add nucleophile (e.g., primary amine) prep_reagents->add_nucleophile Ensures homogeneity add_base Add non-nucleophilic base (e.g., DIEA) add_nucleophile->add_base Initiates reaction stir Stir at room temperature add_base->stir Neutralizes HCl byproduct monitor Monitor progress by TLC stir->monitor Allows reaction to proceed to completion dilute Dilute with organic solvent monitor->dilute Prepares for extraction wash Aqueous wash (NaHCO3, Brine) dilute->wash Removes impurities and base dry Dry organic layer and concentrate wash->dry Removes water purify Purify by column chromatography dry->purify Isolates the final product product Pure Product: 4-(substituted-methyl)-6-methoxy- 1,3,5-triazin-2-amine purify->product

Caption: Experimental workflow for nucleophilic substitution.

Conclusion

The protocol described herein provides a robust and versatile method for the functionalization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine via nucleophilic substitution. The benzylic-like reactivity of the chloromethyl group, enhanced by the electron-withdrawing nature of the triazine ring, allows for the efficient introduction of a wide range of substituents. This makes it a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel and diverse libraries of triazine-based compounds for biological screening.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Katritzky, A. R., Rogovoy, B. V., Vvedensky, V. Y., Hebert, N., & Forood, B. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. The Journal of Organic Chemistry, 66(20), 6797–6801. [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. (n.d.). Google Patents.
  • Sharma, V., Kumar, P., & Pathak, D. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 536. [Link]

  • Plesu, N., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(24), 5926. [Link]

  • Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(8), 2841-2845. [Link]

  • Ortega, N., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15996–16017. [Link]

  • NucleophilicSubstitutionReaction.... (n.d.). Retrieved March 11, 2026, from [Link]

  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 38-61. [Link]

  • Azarifar, D., & Ghasemnejad, H. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805. [Link]

  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Retrieved March 11, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Aminomethyl-Triazine Derivatives

Introduction: The Strategic Value of the 1,3,5-Triazine Scaffold The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and the ability to int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and the ability to introduce diverse functionalities at the 2, 4, and 6 positions with a high degree of control make it a valuable building block for the synthesis of compound libraries targeting a wide range of biological targets.[1][3][4] Notably, s-triazine derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents.[1][2][3][5] This guide provides a comprehensive overview of the reaction of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with primary amines, a key transformation for accessing novel di- and tri-substituted triazine derivatives with significant therapeutic potential.

Reaction Mechanism: A Tale of Two Reactivities

The reaction of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with primary amines is a fascinating example of chemoselectivity, involving a bimolecular nucleophilic substitution (SN2) reaction at the exocyclic chloromethyl group.

The triazine ring, with its three electronegative nitrogen atoms, is electron-deficient, which generally makes the carbon atoms of the ring susceptible to nucleophilic aromatic substitution (SNAr).[6] However, in the case of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, the chloromethyl group presents a more reactive electrophilic center for primary amines under typical reaction conditions. This is due to the lower activation energy of the SN2 pathway compared to the SNAr reaction on the triazine ring itself, which would require more forcing conditions to substitute the methoxy or amino groups.

The reaction proceeds via a classic SN2 transition state where the primary amine attacks the methylene carbon, leading to the displacement of the chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 1: General reaction scheme for the SN2 reaction of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with a primary amine.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are recommended to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Safety Precautions: 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for the Synthesis of 4-((Alkylamino)methyl)-6-methoxy-1,3,5-triazin-2-amines

This protocol provides a general method for the reaction of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with a variety of primary amines.

Materials:

  • 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine in the chosen solvent, add the primary amine.

  • Add the base (K₂CO₃ or TEA) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the primary amine. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts if K₂CO₃ was used. If TEA was used, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent.

Causality of Experimental Choices:

  • Solvent: Acetonitrile and DMF are excellent solvents for SN2 reactions as they are polar aprotic solvents that can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[7]

  • Base: Potassium carbonate is a mild inorganic base that is easily removed by filtration. Triethylamine is a stronger organic base that also acts as an acid scavenger. The choice of base may depend on the acidity of the resulting ammonium salt and the desired reaction rate.

  • Temperature: The reaction is often carried out at room temperature for reactive primary amines. For less reactive amines, heating is necessary to increase the reaction rate. However, excessive heating should be avoided to minimize the formation of side products.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and yields for the synthesis of various 4-((alkylamino)methyl)-6-methoxy-1,3,5-triazin-2-amine derivatives, based on analogous reactions reported in the literature.

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃ACN60685
2AnilineTEADMF801278
3CyclohexylamineK₂CO₃ACN50890
4MorpholineTEADMFrt1292

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.

Workflow and Validation

A robust and self-validating experimental workflow is essential for the successful synthesis and characterization of the target compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Self-Validation reagents Reagent Preparation (4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, primary amine, base, solvent) reaction Reaction Setup (Inert atmosphere, temperature control) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Filtration, extraction, solvent removal) monitoring->workup chromatography Column Chromatography (Silica gel) workup->chromatography recrystallization Recrystallization workup->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr recrystallization->nmr ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC) ms->purity yield Yield Calculation purity->yield comparison Comparison with Expected Data yield->comparison

Figure 2: A self-validating experimental workflow for the synthesis and characterization of 4-((alkylamino)methyl)-6-methoxy-1,3,5-triazin-2-amine derivatives.

Applications in Drug Discovery

The resulting 4-((alkylamino)methyl)-6-methoxy-1,3,5-triazin-2-amine derivatives are valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology.[3][5] The ability to readily introduce a wide variety of primary amines allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for specific biological targets.

Key Biological Targets:

  • Kinases: Many s-triazine derivatives have been identified as potent inhibitors of various kinases that are implicated in cancer cell proliferation and survival, such as mTOR, EGFR, and FAK.[3][5] The aminomethyl side chain can be modified to interact with specific residues in the kinase active site, thereby enhancing inhibitory activity.

  • Topoisomerases: Substituted triazines have also shown promise as topoisomerase inhibitors, which are crucial enzymes involved in DNA replication and repair.[3][8] By intercalating with DNA or stabilizing the topoisomerase-DNA complex, these compounds can induce apoptosis in cancer cells.

  • Other Targets: The versatility of the triazine scaffold allows for its adaptation to target a wide range of other proteins, including enzymes and receptors involved in various disease pathways.

The synthetic accessibility and modular nature of the reaction described in this guide make it a powerful tool for generating diverse libraries of aminomethyl-triazine derivatives for high-throughput screening and lead optimization in drug discovery programs.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026). Journal of Molecular Structure, 1311, 138337.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). Molecules, 28(11), 4278.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1937-1947.
  • 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. (2025). Journal of Organic and Medicinal Chemistry, 11(1), 142-153.
  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • Triazine derivatives and their therapeutical applications.
  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). HETEROCYCLES, 68(4), 807-812.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules, 20(9), 15996-16013.
  • A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave. (2023). Arkivoc, 2023(vii), 202312043.
  • A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. (2025). BenchChem.
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). Chemistry & Biodiversity, e202401014.
  • Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development. (2025). BenchChem.
  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Academia.edu.
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Russian Chemical Bulletin, 61(10), 1964-1971.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(2), 109-124.
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). RSC Advances, 14(13), 9035-9051.
  • Method of alkylating triazine derivative.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). Molecules, 30(8), 1634.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. (2022). Molecules, 27(13), 4192.
  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Deriv
  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. (2021). Organic Chemistry Frontiers, 8(19), 5353-5359.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • European Journal of Medicinal Chemistry. (2023). Bari - UniBa.

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Application

Application Note: 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Rationale The 1,3,5-triazine ring is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

The 1,3,5-triazine ring is a highly privileged structural motif in drug discovery. Because it effectively mimics the pyrimidine and purine bases found in endogenous nucleosides, the triazine core is frequently utilized to target the ATP-binding hinge regions of kinases and the active sites of viral proteases .

Among the commercially available building blocks, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CAS: 1853-97-0) stands out as an exceptionally versatile starting point for lead generation. The strategic value of this scaffold lies in its three distinct substituents, each serving a specific pharmacological and chemical purpose:

  • C2-Amine (-NH₂): Acts as a critical hydrogen bond donor and acceptor. In kinase inhibitor design, this primary amine frequently anchors the molecule to the backbone carbonyls of the kinase hinge region.

  • C6-Methoxy (-OCH₃): Modulates the electron density of the electron-deficient triazine ring. It serves as a hydrogen bond acceptor while optimizing the lipophilicity/solubility balance of the core scaffold.

  • C4-Chloromethyl (-CH₂Cl): The functional hub of the molecule. This moiety can be deployed directly as a moderately reactive electrophilic warhead for Targeted Covalent Inhibitors (TCIs) , or it can serve as an SN2 handle for late-stage diversification in Fragment-Based Drug Discovery (FBDD).

Application I: Design of Targeted Covalent Inhibitors (TCIs)

The development of covalent inhibitors has seen a massive resurgence, particularly for targeting neglected tropical diseases and viral proteases . Unlike highly reactive α-halo ketones or acid chlorides that often act as Pan-Assay Interference Compounds (PAINS), the chloromethyl group attached to a methoxy-substituted triazine possesses "tuned" electrophilicity.

The Causality of the Warhead: The electron-withdrawing nature of the triazine ring activates the adjacent chloromethyl carbon just enough to react with strong nucleophiles (like catalytic cysteine thiolates), but it remains stable in aqueous physiological conditions. Alkylation is strictly proximity-driven; the triazine core must first bind non-covalently to the target's active site (via the C2-amine and C6-methoxy groups) to properly orient the chloromethyl group for a nucleophilic attack. This two-step mechanism drastically reduces off-target toxicity.

G Scaffold Triazine Scaffold (Chloromethyl Warhead) Complex Pre-covalent Complex (H-bond stabilized) Scaffold->Complex Affinity Binding Target Target Enzyme (Cys-SH Nucleophile) Target->Complex Proximity Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct SN2 Alkylation (-HCl)

Fig 1: Mechanism of targeted covalent inhibition via the chloromethyl triazine warhead.

Application II: Fragment-Based Library Generation

When not used as a covalent warhead, the chloromethyl group serves as an ideal synthetic handle for parallel library generation. By displacing the primary chloride with various nucleophiles (amines, thiols, or alcohols), medicinal chemists can rapidly explore the Structure-Activity Relationship (SAR) of adjacent binding pockets, a strategy widely used in the development of broad-spectrum antiviral agents like SARS-CoV-2 Mpro inhibitors .

G Start 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine Nuc1 Primary/Secondary Amines Start->Nuc1 SN2 Nuc2 Thiols / Thiophenols Start->Nuc2 SN2 Nuc3 Alcohols / Phenols Start->Nuc3 SN2 Prod1 Aminomethyl Triazines (Kinase Inhibitors) Nuc1->Prod1 Prod2 Thiomethyl Triazines (Antiviral Analogs) Nuc2->Prod2 Prod3 Oxymethyl Triazines (Receptor Antagonists) Nuc3->Prod3

Fig 2: Divergent library synthesis via SN2 displacement of the chloromethyl group.

Quantitative Impact on Scaffold Properties

The ability to substitute the chloride allows for precise tuning of the molecule's physicochemical properties. Table 1 outlines the calculated trajectory of the scaffold upon different standard SN2 functionalizations.

Table 1: Physicochemical Trajectories Following SN2 Diversification

Diversification StrategyNucleophile ExampleMW (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Intact Scaffold None (Chloromethyl)174.60.468.014
Amination Morpholine225.2-0.277.216
Thiolation Thiophenol248.32.168.014
Etherification Phenol232.21.877.215

Experimental Protocols

Protocol A: General Procedure for SN2 Diversification (Library Generation)

This self-validating protocol is designed for the parallel synthesis of triazine derivatives.

Rationale for Reagents: Potassium carbonate (K₂CO₃) is utilized as the base for thiol and phenol alkylations to prevent oxidative dimerization (disulfide formation), whereas N,N-Diisopropylethylamine (DIPEA) is preferred for amine substitutions to maintain homogeneity in the reaction mixture.

  • Preparation: In a 10 mL microwave vial, dissolve 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add the appropriate base (K₂CO₃ for thiols/phenols, DIPEA for amines; 2.5 eq). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq). Seal the vial under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 60 °C for 3–5 hours.

  • Self-Validation (LC-MS Monitoring): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Validation Checkpoint: The reaction is deemed complete when the characteristic 3:1 isotopic chlorine pattern of the starting material (m/z 175/177 [M+H]⁺) completely disappears, replaced by the target mass of the substituted product.

  • Workup: Quench with aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Gel-Shift Assay for Validating Covalent Target Engagement

To prove that the intact chloromethyl triazine is acting as a Targeted Covalent Inhibitor (TCI) rather than a reversible binder, a MAL-PEG (Maleimide-Polyethylene Glycol) gel-shift assay must be performed.

Rationale for Assay Design: MAL-PEG selectively and irreversibly alkylates free cysteine thiols. If the triazine warhead has successfully formed a covalent bond with the target enzyme's active-site cysteine, that residue is "blocked." Consequently, MAL-PEG cannot bind, resulting in a lower molecular weight band on an SDS-PAGE gel compared to the uninhibited control.

  • Incubation: Incubate the recombinant target protein (e.g., 2 µM) with the chloromethyl triazine compound (20 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 2 hours at 37 °C. Include a vehicle (DMSO) control.

  • Denaturation: Add 1% SDS to the samples and boil at 95 °C for 5 minutes to unfold the protein and expose all unreacted cysteines.

  • PEGylation: Add MAL-PEG (5 kDa, 2 mM final concentration) to all samples. Incubate in the dark at room temperature for 1 hour.

  • Resolution: Resolve the samples using standard SDS-PAGE (4–12% Bis-Tris gel).

  • Self-Validation Analysis: Stain the gel with Coomassie Blue.

    • Vehicle Control: Will show a high-molecular-weight shifted band (Protein + 5 kDa PEG).

    • Successful Covalent Inhibition: Will show a band at the native molecular weight of the protein (Protein + ~138 Da triazine adduct), confirming that the target cysteine was successfully engaged and blocked by the scaffold.

References

  • Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 276, 116680.[Link]

  • Alves, E. T. M., Pernichelle, F. G., Nascimento, L. A., Ferreira, G. M., & Ferreira, E. I. (2023). Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Pharmaceuticals, 16(7), 1028.[Link]

  • Unoh, Y., Uehara, S., Nakahara, K., et al. (2022). Discovery of S-217622, a Non-Covalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. bioRxiv.[Link]

Method

Mastering the Scaffold: A Guide to Stepwise Functionalization of the 1,3,5-Triazine Ring Under Temperature Control

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold The 1,3,5-triazine ring is a cornerstone heterocyclic motif in modern chemistry, recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold

The 1,3,5-triazine ring is a cornerstone heterocyclic motif in modern chemistry, recognized for its remarkable versatility and prevalence in a wide array of functional molecules.[1] Its inherent structural features, characterized by an electron-deficient aromatic system due to three electronegative nitrogen atoms, make it a prime candidate for nucleophilic aromatic substitution (SNAr).[1][2] This reactivity, coupled with the ability to precisely install up to three different substituents, has established the 1,3,5-triazine scaffold as a "privileged structure" in medicinal chemistry, materials science, and agrochemicals.[1][3] Its derivatives have shown significant potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[4][5][6] This guide provides an in-depth exploration of the temperature-controlled stepwise functionalization of 1,3,5-triazines, starting from the readily available and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Core Principles: Temperature as the Arbiter of Selectivity

The sequential and selective substitution of the three chlorine atoms on cyanuric chloride is the hallmark of triazine chemistry. This control is primarily achieved by manipulating the reaction temperature.[7][8] The underlying principle is the progressive deactivation of the triazine ring with each successive nucleophilic substitution.[2]

The initial chlorine atom on cyanuric chloride is highly reactive due to the strong electron-withdrawing effect of the other two chlorines and the ring nitrogens. This allows the first nucleophilic substitution to occur at low temperatures, typically between 0 and 5 °C.[9][10] Once the first nucleophile is introduced, it generally donates electron density to the triazine ring, thereby reducing the electrophilicity of the remaining carbon-chlorine bonds.[2] Consequently, a higher temperature is required to overcome the activation energy for the second substitution, which is commonly carried out at room temperature up to 40-50 °C.[9][11] Following the same logic, the third and final substitution necessitates even more forcing conditions, often requiring elevated temperatures of 70-100 °C or even higher.[7][8] This stepwise increase in temperature allows for the precise and predictable synthesis of mono-, di-, and trisubstituted triazines with different functionalities.

The general temperature guidelines for the stepwise substitution of cyanuric chloride are:

  • 1st Substitution: 0–5 °C[9][10]

  • 2nd Substitution: Room temperature to 40–50 °C[9]

  • 3rd Substitution: ≥ 70 °C[7][8]

It is crucial to note that the reactivity of the nucleophile also plays a significant role.[2][4] More potent nucleophiles may react at lower temperatures, and the order of nucleophile addition is a critical parameter in synthetic design.[2]

Visualizing the Workflow: Stepwise Substitution Pathway

The following diagram illustrates the temperature-controlled sequential functionalization of a 1,3,5-triazine ring.

Caption: Temperature-controlled stepwise nucleophilic substitution on the 1,3,5-triazine ring.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the stepwise functionalization of cyanuric chloride with amine nucleophiles.

Substitution StepNucleophile (eq.)Base (eq.)Temperature (°C)Typical Reaction Time
First 1.0 - 1.21.20 - 52 - 4 hours
Second 1.0 - 1.51.5Room Temperature - 5012 - 24 hours
Third 1.0 - 2.02.070 - 100+24 - 72 hours

Note: Equivalents and reaction times can vary depending on the specific nucleophile and solvent used. Reaction progress should always be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Experimental Protocols

This section provides a representative step-by-step protocol for the synthesis of a trisubstituted 1,3,5-triazine with three different amine nucleophiles.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Nucleophile A (e.g., Aniline)

  • Nucleophile B (e.g., Morpholine)

  • Nucleophile C (e.g., Piperidine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser.

PART 1: Synthesis of the Mono-substituted Dichlorotriazine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve cyanuric chloride (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.[9]

  • Nucleophile Addition: In a separate flask, dissolve Nucleophile A (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred cyanuric chloride solution while maintaining the temperature at 0 °C.[12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for 2-4 hours.[9] Monitor the reaction progress by TLC until the cyanuric chloride is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture onto crushed ice.[9] Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the mono-substituted product. This product can often be used in the next step without further purification.

PART 2: Synthesis of the Di-substituted Monochlorotriazine

  • Reaction Setup: Dissolve the mono-substituted dichlorotriazine (1.0 eq) from the previous step in anhydrous THF in a round-bottom flask.

  • Nucleophile Addition: Add Nucleophile B (1.0 eq) and DIPEA (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.[11] Gentle heating to 40-50 °C may be required for less reactive nucleophiles. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. Add crushed ice to the residue and filter the solid product. Wash with water and dry under vacuum.

PART 3: Synthesis of the Tri-substituted Triazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the di-substituted monochlorotriazine (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

  • Nucleophile Addition: Add Nucleophile C (1.0-1.5 eq) and a base like DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-100 °C) for 24-72 hours.[8][11] The reaction progress should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the final trisubstituted 1,3,5-triazine.

Trustworthiness and Self-Validation: Troubleshooting Common Issues

Issue 1: Formation of Insoluble White Precipitate (Hydrolysis)

  • Cause: Cyanuric chloride and its chlorinated intermediates are highly susceptible to hydrolysis, forming cyanuric acid, which is often insoluble in organic solvents.[9]

  • Validation & Prevention:

    • Moisture Control: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.[9]

    • pH Control: Hydrolysis is accelerated at alkaline pH. Maintaining a slightly acidic to neutral pH (where compatible with the nucleophile) can minimize this side reaction.[9]

    • Strict Temperature Adherence: Elevated temperatures can increase the rate of hydrolysis. Stick to the recommended temperature profile for each step.[9]

Issue 2: Mixture of Mono-, Di-, and Tri-substituted Products

  • Cause: This lack of selectivity is almost always due to improper temperature control.[9]

  • Validation & Prevention:

    • Precise Temperature Management: This is the most critical factor. Use an ice/salt bath for the first substitution to maintain a temperature close to 0 °C. For subsequent steps, use a controlled heating mantle or oil bath.

    • Slow Addition: Add the nucleophile solution dropwise to avoid localized temperature increases.[13]

Authoritative Grounding & Comprehensive References

The protocols and principles outlined in this guide are grounded in established chemical literature. The stepwise, temperature-controlled nucleophilic substitution of cyanuric chloride is a well-documented and reliable method for the synthesis of a vast library of 1,3,5-triazine derivatives.[14][15][16] The electron-deficient nature of the triazine ring makes it highly susceptible to the SNAr mechanism, and the deactivating effect of each subsequent substitution provides the thermodynamic basis for temperature-dependent selectivity.[1][2] The applications of the resulting compounds are extensive, ranging from their use as reactive dyes and polymers to their significant roles in the development of new therapeutic agents.[3][17][18]

References

  • Technical Support Center: Synthesis of Substituted Triazines
  • Calvete, M. J. F., et al. (2018). Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. Arabian Journal of Chemistry.
  • The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers - Benchchem.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020).
  • El-Gazzar, A. B. A., et al. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers (Basel).
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem.
  • SYNTHESIS OF BIOLOGICALLY IMPORTANT s-TRIAZINE BASED CHALCONES. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Sheyi, R., et al. (2020).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
  • Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine - Benchchem. 11.[1][9][19]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Bentham Science.

  • Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6. (2026).
  • El-Faham, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.
  • 1,3,5-Triazines. Houben-Weyl Methods of Organic Chemistry, Vol. E 9c, 4th ed.
  • Azarifar, D., & Ghasemnejad, H. (2006).
  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2025). ACS Omega.
  • Sheyi, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
  • 1,3,5-Triazine as core for the prepar
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances.
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024). Monash University.
  • Brullo, C., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry.
  • Nosova, E. V., et al.
  • Latacz, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules.
  • Serag, M. I., et al. Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.

Sources

Application

The Synthetic Chemist's Guide to Triazine Derivatives in Agrochemicals: Applications, Protocols, and Mechanistic Insights

The 1,3,5-triazine scaffold is a cornerstone in the edifice of modern agrochemical science. This nitrogen-rich heterocycle, amenable to a wide array of chemical modifications, has given rise to some of the most impactful...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-triazine scaffold is a cornerstone in the edifice of modern agrochemical science. This nitrogen-rich heterocycle, amenable to a wide array of chemical modifications, has given rise to some of the most impactful herbicides, fungicides, and insecticides in global agriculture. The strategic and controlled functionalization of the triazine ring allows for the fine-tuning of biological activity, selectivity, and environmental persistence. This guide provides an in-depth exploration of the synthesis of key triazine-based agrochemicals, offering detailed experimental protocols, elucidating the rationale behind synthetic choices, and providing insights into their modes of action.

The Synthetic Workhorse: Cyanuric Chloride and the Principle of Sequential Nucleophilic Substitution

The vast majority of commercially significant 1,3,5-triazine agrochemicals originate from a single, versatile precursor: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The synthetic utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms towards nucleophilic substitution. This reactivity is exquisitely temperature-dependent, allowing for a stepwise and controlled introduction of various nucleophiles.

The substitution of the first chlorine atom is typically conducted at low temperatures (0–5 °C). This initial substitution deactivates the remaining two chlorine atoms, necessitating a higher temperature (room temperature to ~40 °C) for the second substitution. Finally, the third chlorine atom requires even more forcing conditions, often elevated temperatures (70–100 °C), for its displacement. This fundamental principle of temperature-controlled sequential substitution is the key to creating a diverse library of mono-, di-, and trisubstituted triazine derivatives with tailored properties.[1][2][3]

Caption: General workflow for synthesizing substituted triazines.

Application in Herbicide Synthesis

Triazine herbicides are a mature yet enduring class of agrochemicals, primarily utilized for the control of broadleaf and grassy weeds in a variety of crops. Their mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[4][5] By blocking the electron transport chain, they prevent the fixation of CO2 and lead to the generation of reactive oxygen species, ultimately causing cell death and plant necrosis.[6][7]

Atrazine: A Case Study in Sequential Amination

Atrazine is a selective herbicide widely used in corn and sugarcane production. Its synthesis is a classic example of the stepwise substitution of cyanuric chloride with two different amine nucleophiles.

Experimental Protocol: Synthesis of Atrazine

This protocol outlines the two-step, one-pot synthesis of Atrazine from cyanuric chloride.

Step 1: Monosubstitution with Isopropylamine

  • In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnels with toluene (2600 L for a 600 kg scale reaction) and begin cooling with a refrigerated circulator.

  • Once the toluene reaches approximately 9 °C, quickly add cyanuric chloride (600 kg).

  • In a separate vessel, prepare a solution of isopropylamine (200 kg) in water (140 kg) containing a surfactant (0.75 kg).

  • Once the reactor temperature drops to -2 °C, begin the dropwise addition of the isopropylamine solution. Maintain the temperature below 20 °C throughout the addition, which should take approximately 90 minutes. Stir for an additional 20 minutes. The less reactive isopropylamine is added first to minimize the formation of the disubstituted by-product.[4]

  • Slowly add a 28% aqueous solution of sodium hydroxide (130 kg) to neutralize the HCl generated in situ, keeping the temperature below 30 °C. Stir for an additional 20 minutes.

Step 2: Disubstitution with Ethylamine

  • To the same reaction mixture, add monoethylamine (140 kg) evenly over 80 minutes, ensuring the temperature does not exceed 45 °C.

  • After the addition is complete, heat the reaction mixture to 65 °C and stir for 10 minutes to drive the reaction to completion.

  • The atrazine product can be isolated by filtration and washing with water. Further purification can be achieved by recrystallization.

Simazine and Prometryn: Variations on a Theme

Simazine, another widely used herbicide, is synthesized by reacting cyanuric chloride with two equivalents of ethylamine.[8][9] Prometryn, a thioether-containing triazine, is synthesized from propazine (the dichloro-bis(isopropylamino)triazine intermediate) by reaction with methyl mercaptan in the presence of a base.[8][10]

Caption: Synthetic workflows for prominent triazine herbicides.

Table 1: Physicochemical and Synthesis Data for Triazine Herbicides

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L at 25°C)Typical Yield (%)
Atrazine 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamineC₈H₁₄ClN₅215.68175-17733>95
Simazine 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamineC₇H₁₂ClN₅201.66225-2275>95
Prometryn N,N'-di(propan-2-yl)-6-(methylsulfanediyl)-1,3,5-triazine-2,4-diamineC₁₀H₁₉N₅S241.36118-12048~90

Data compiled from various sources, including[3][11][12][13]. Yields are representative and can vary based on reaction scale and conditions.

Application in Fungicide Synthesis

While the herbicidal applications of triazines are most prominent, the scaffold has also been successfully adapted for the development of fungicides.

Anilazine: A Broad-Spectrum Foliar Fungicide

Anilazine is a protective fungicide used to control a variety of leaf spot and blight diseases on vegetables and turf. Its synthesis involves the reaction of cyanuric chloride with 2-chloroaniline.

Experimental Protocol: Synthesis of Anilazine

This protocol describes the synthesis of Anilazine from cyanuric chloride and 2-chloroaniline.

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Add 2-chloroaniline (1 equivalent) to the solution.

  • In the presence of an acid scavenger (e.g., sodium carbonate, 1 equivalent), heat the reaction mixture to 85 °C.[14]

  • Maintain the temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude anilazine is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

The mode of action of anilazine is believed to involve the inhibition of mitochondrial respiration by disrupting the electron transport chain in fungal cells, leading to a depletion of ATP and subsequent cell death.[10][15]

Application in Insecticide Synthesis

The versatility of the triazine core extends to the development of insecticides, with notable examples including cyromazine and pymetrozine, which exhibit unique modes of action.

Cyromazine: An Insect Growth Regulator

Cyromazine is a highly selective insect growth regulator used to control dipteran larvae, particularly in manure and other breeding sites. It interferes with the molting process and the formation of the puparium.[7][16] The synthesis involves a two-step reaction from cyanuric chloride.

Experimental Protocol: Synthesis of Cyromazine

This protocol outlines the synthesis of Cyromazine from cyanuric chloride.[1][17]

Step 1: Synthesis of 2-Chloro-4,6-diamino-1,3,5-triazine

  • In a reaction vessel, dissolve cyanuric chloride (1 equivalent) in an organic solvent (e.g., dioxane) and cool to 0-5 °C.

  • Add industrial ammonia water dropwise while maintaining the low temperature.

  • After the initial reaction, heat the mixture to 40-45 °C for several hours to form the intermediate, 2-chloro-4,6-diamino-1,3,5-triazine.

  • Isolate the intermediate by filtration, wash, and dry.

Step 2: Synthesis of Cyromazine

  • Suspend the 2-chloro-4,6-diamino-1,3,5-triazine intermediate (1 equivalent) in water.

  • Add cyclopropylamine (1.1 equivalents) and heat the mixture to 95 °C.

  • Slowly add an aqueous solution of potassium carbonate to maintain the pH between 7.5 and 8.5.

  • Maintain the reaction at 100 °C for approximately 4 hours.

  • After cooling, the cyromazine product crystallizes and can be collected by filtration, washed with water, and dried. A purity of >99% with a yield of around 90% can be achieved.[1]

Pymetrozine: A Feeding Blocker

Pymetrozine is a selective insecticide that acts on the nervous system of sap-sucking insects, causing them to cease feeding.[18][19] It is a pyridine azomethine derivative, and its synthesis is more complex than the substitution reactions of cyanuric chloride. A common route involves the condensation of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one with 3-pyridinecarboxaldehyde.

Experimental Protocol: Synthesis of Pymetrozine

This protocol provides a general outline for the synthesis of Pymetrozine.[6][15]

  • In a suitable reaction vessel, dissolve 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Under stirring, add 3-pyridinecarboxaldehyde (1 equivalent) dropwise, maintaining the reaction temperature at approximately 65 °C.

  • After the addition, continue to heat the reaction mixture for several hours (e.g., 12 hours) to ensure complete condensation.

  • Cool the reaction mixture to 0 to -5 °C to induce crystallization of the pymetrozine product.

  • Collect the product by filtration, wash with cold methanol, and dry under vacuum. This method can achieve a high yield of approximately 96%.[15]

Caption: Modes of action for Cyromazine and Pymetrozine.

Table 2: Physicochemical and Synthesis Data for Triazine Insecticides

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L at 25°C)Typical Yield (%)
Cyromazine N-cyclopropyl-1,3,5-triazine-2,4,6-triamineC₆H₁₀N₆166.19219-22211000~90-92
Pymetrozine (E)-4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-oneC₁₀H₁₁N₅O217.23217290~96

Data compiled from various sources, including[1][6][15][20]. Yields are representative and can vary based on the specific synthetic route and conditions.

Characterization and Quality Control

The structural integrity and purity of synthesized triazine derivatives are paramount for their efficacy and safety. A combination of analytical techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, confirming the successful substitution at the triazine core, and identifying the nature of the substituents.[2][5][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as N-H stretches in amino-triazines, C=N stretches of the triazine ring, and other specific bonds related to the substituents.[5][22]

  • Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming its identity. Fragmentation patterns can also offer structural information.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for quantifying its concentration.[1][13]

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery and development of novel agrochemicals. The principles of sequential nucleophilic substitution on cyanuric chloride remain a powerful and versatile strategy for generating diverse molecular architectures. While resistance management and environmental concerns necessitate the judicious use of existing triazine-based products, the inherent chemical tractability of the triazine ring ensures its continued relevance in the quest for more selective, potent, and environmentally benign crop protection solutions. Future research will likely focus on the synthesis of hybrid molecules that combine the triazine core with other pharmacophores to develop agents with novel modes of action and improved resistance profiles.

References

  • Triazine Herbicides in the Environment. (2015, December 2). IntechOpen. Retrieved March 10, 2026, from [Link]

  • Cyromazine (Ref: OMS 2014). (2026, February 23). AERU. Retrieved March 10, 2026, from [Link]

  • Prometryn | C10H19N5S | CID 4929. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Pesticides - Fact Sheet for Pymetrozine. (n.d.). Environmental Protection Agency (EPA). Retrieved March 10, 2026, from [Link]

  • Simazine | 122-34-9. (n.d.). LookChem. Retrieved March 10, 2026, from [Link]

  • The role and efficacy of Cyromazine. (n.d.). Plant Growth Regulator. Retrieved March 10, 2026, from [Link]

  • CN111620831A - Preparation method of cyromazine. (n.d.). Google Patents.
  • The Pesticide Collection - Anilazine (Dyrene, Demate, Triasyn). (2018, July 2). Molecular Expressions. Retrieved March 10, 2026, from [Link]

  • Understanding fungicides. (n.d.). Retrieved March 10, 2026, from [Link]

  • Atrazine - EPA Archive. (2007, April 24). Environmental Protection Agency (EPA). Retrieved March 10, 2026, from [Link]

  • Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. (2003, October 11). American Chemical Society. Retrieved March 10, 2026, from [Link]

  • ANILAZINE 101-05-3 wiki. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis, Spectral Characterization and Antimicrobial Studies of Novel S-Triazine Derivatives. (2013, March 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006, January 31). MDPI. Retrieved March 10, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. (n.d.). Rasayan Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Prometryn | C10H19N5S | CID 4929. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Convenient methods for the synthesis and characterisation of various Triazines. (n.d.). Retrieved March 10, 2026, from [Link]

  • cyromazine and melamine. (n.d.). Retrieved March 10, 2026, from [Link]

  • (PDF) Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • An Efficient Protocol for the Production of Pymetrozine via a New Synthetic Strategy. (2018, August 15). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Cyromazine Pesticide Synthesis Guide. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Prometryn (Ref: C 34161). (2026, February 27). AERU. Retrieved March 10, 2026, from [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Method

Application Note: 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMT-amine) for Covalent Protein Labeling

Target Audience: Researchers, biochemists, and drug development professionals specializing in chemoproteomics and targeted covalent inhibitors (TCIs). Introduction & Mechanistic Rationale The development of targeted cova...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in chemoproteomics and targeted covalent inhibitors (TCIs).

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors and chemoproteomic probes relies heavily on the precise tuning of electrophilic warheads. The compound 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMT-amine) represents a highly specialized chloromethyl triazine derivative designed for the covalent labeling of nucleophilic amino acids, predominantly cysteine (Cys) and selenocysteine (Sec) .

Unlike highly reactive, un-tuned alkyl halides that suffer from rapid aqueous hydrolysis and indiscriminate off-target labeling, the reactivity of the chloromethyl group in CMT-amine is finely modulated by the 1,3,5-triazine core. The electron-withdrawing nature of the triazine ring activates the chloromethyl carbon for nucleophilic attack. Concurrently, the electron-donating methoxy (-OCH₃) and amine (-NH₂) substituents partially dampen this electrophilicity through resonance. This establishes a "Goldilocks" reactivity profile: the warhead remains stable in aqueous buffers long enough to achieve specific target engagement, while reacting rapidly with deprotonated thiolates via an Sₙ2 displacement mechanism .

Physicochemical & Reactive Properties

To establish a baseline for mass spectrometry validation, the quantitative properties of CMT-amine and its resulting protein adduct are summarized below.

PropertyValue
IUPAC Name 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
Molecular Formula C₅H₇ClN₄O
Molecular Weight 174.59 g/mol
Monoisotopic Mass 174.03 Da
Target Nucleophiles Cysteine (Cys-SH), Selenocysteine (Sec-SeH)
Reaction Mechanism Sₙ2 Nucleophilic Substitution
Expected Mass Shift +138.05 Da (Net addition after loss of HCl)

Reaction Mechanism Pathway

The following diagram illustrates the causality of the Sₙ2 displacement reaction, highlighting the specific mass shift generated upon successful covalent target engagement.

Mechanism Target Target Protein (Cys-SH / Sec-SeH) Reaction SN2 Displacement (pH 7.5 - 8.0) Target->Reaction Warhead CMT-amine (Electrophile) Warhead->Reaction Adduct Covalent Adduct (+138.05 Da Shift) Reaction->Adduct - HCl

Figure 1: Sₙ2 reaction mechanism of CMT-amine with nucleophilic protein residues.

Experimental Protocol: In Vitro Covalent Labeling & Validation

This protocol outlines a self-validating system for labeling recombinant proteins with CMT-amine. It incorporates a parallel vehicle control, a chemical quenching step, and a direct intact mass spectrometry readout to unequivocally confirm covalent modification .

Step 1: Protein Preparation and Buffer Exchange
  • Purify the target protein and perform a buffer exchange into 50 mM HEPES, 150 mM NaCl, pH 7.5–8.0.

  • Causality: The pKa of a typical cysteine thiol is ~8.3. Utilizing a slightly alkaline pH (7.5–8.0) exponentially increases the concentration of the highly nucleophilic thiolate anion (S⁻), driving the Sₙ2 reaction forward. Avoid primary amine buffers (e.g., Tris) which may act as weak competing nucleophiles.

Step 2: Warhead Preparation & Addition
  • Prepare a 10 mM stock solution of CMT-amine in anhydrous DMSO immediately prior to use.

  • Aliquot the protein into two vials: a "Reaction" vial and a "Vehicle Control" vial.

  • Add CMT-amine to the Reaction vial to a final concentration of 10–50x molar excess relative to the protein. Add an equivalent volume of pure DMSO to the Vehicle Control.

  • Causality: Chloromethyl triazines are susceptible to slow solvolysis in water, converting the active chloromethyl group into an inert hydroxymethyl group. Fresh anhydrous DMSO stocks ensure maximum electrophilic integrity. The vehicle control establishes the exact baseline mass of the unmodified protein.

Step 3: Incubation
  • Incubate both vials at room temperature (20–25°C) or 37°C for 1 to 4 hours with gentle agitation.

Step 4: Reaction Quenching
  • Terminate the reaction by adding Dithiothreitol (DTT) or β-mercaptoethanol (BME) to a final concentration of 5 mM. Incubate for 10 minutes.

  • Causality: DTT introduces a massive molar excess of highly reactive free thiols. These sacrificial nucleophiles instantaneously scavenge any unreacted CMT-amine warheads. This quenching step guarantees that the observed labeling occurred exclusively during the defined incubation window, preventing artificial labeling during subsequent LC-MS/MS sample processing.

Step 5: LC-MS/MS Intact Mass Validation
  • Analyze both the Reaction and Vehicle Control samples using intact protein LC-MS (e.g., Q-TOF).

  • Deconvolute the raw spectra to obtain the intact monoisotopic masses.

  • Causality: A successful, highly specific covalent modification will yield a precise +138.05 Da mass shift in the Reaction sample compared to the Vehicle Control, self-validating the target engagement.

Experimental Workflow Diagram

Workflow Step1 1. Protein Prep Buffer exchange to pH 7.5 (Promotes thiolate formation) Step2 2. Warhead Addition Add 10-50x molar excess (Fresh DMSO stock) Step1->Step2 Step3 3. Incubation 1-4 hours at RT or 37°C (Allows complete target engagement) Step2->Step3 Step4 4. Quenching Add 5 mM DTT or BME (Scavenges unreacted electrophile) Step3->Step4 Step5 5. Analysis Intact MS or LC-MS/MS (Validates covalent modification) Step4->Step5

Figure 2: Step-by-step experimental workflow for in vitro covalent protein labeling.

Data Interpretation & Troubleshooting

To ensure robust assay performance, compare your LC-MS/MS outcomes against this troubleshooting matrix.

Experimental ObservationMechanistic CauseCorrective Action
No mass shift observed Warhead hydrolyzed prior to use, or Cys is sterically hindered.Prepare fresh CMT-amine stock in anhydrous DMSO. Denature protein slightly if targeting a buried Cys residue.
Incomplete labeling (<100% adduct) Insufficient thiolate anion concentration.Increase buffer pH to 8.0 to deprotonate more Cys residues, or increase the incubation time/temperature.
Multiple mass additions (+276 Da, etc.) Off-target labeling of secondary Cys or Lys residues.Reduce the molar excess of CMT-amine (e.g., from 50x to 10x) or lower the pH to 7.0 to increase Cys selectivity over Lys.
Mass shift of +156 Da instead of +138 Da Hydrolysis of the chloromethyl group on the protein adduct itself.Ensure rapid quenching with DTT and avoid prolonged exposure to high pH buffers during MS sample preparation.

References

  • Chauhan P, Pandey P, Singh A, et al. "Exploring the synergetic role of cuproptosis and ferroptosis and their implication in advancing cancer therapeutics." Discover Oncology, 16(1):1288, 2025. URL:[Link]

  • Meissner F, et al. "Quantitative proteomics and applications in covalent ligand discovery." Frontiers in Chemistry, 10:1033096, 2022. URL:[Link]

  • Ye S, et al. "Targeted Covalent Modification Strategies for Drugging the Undruggable Targets." Chemical Reviews, 2025. URL:[Link]

Application

Application Note: Advanced Analytical Workflows for Monitoring Nucleophilic Substitution of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

Executive Summary The compound 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a highly versatile, electron-deficient heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a highly versatile, electron-deficient heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Monitoring its derivatization—specifically the nucleophilic substitution (SN2) of the chloromethyl group—presents unique analytical challenges. The inherent reactivity of the chloromethyl moiety makes it highly susceptible to both the desired amination and undesired aqueous hydrolysis[2].

This application note provides a comprehensive, field-validated LC-MS/MS and HPLC-UV protocol for monitoring the reaction kinetics between 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and a model secondary amine (piperidine). The methodology emphasizes strict ex-vivo reaction quenching and optimized chromatographic conditions to prevent on-column degradation.

Chemical Context & Reaction Causality

Mechanistic Insights

The 1,3,5-triazine ring exerts a strong electron-withdrawing effect due to its three symmetrical nitrogen atoms. This electronic environment highly activates the adjacent exocyclic chloromethyl carbon, lowering the activation energy for SN2 nucleophilic attack[3]. When reacted with a secondary amine like piperidine, the desired product, 4-methoxy-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine, is formed rapidly[4].

However, this thermodynamic activation is a double-edged sword. In the presence of trace moisture, the chloromethyl group undergoes rapid hydrolysis to form a hydroxymethyl degradant: 4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-amine[5].

ReactionPathway SM 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine (Starting Material) Prod 4-methoxy-6-(piperidin-1-ylmethyl)- 1,3,5-triazin-2-amine (Target Product) SM->Prod SN2 Substitution (Main Pathway) Imp 4-(hydroxymethyl)-6-methoxy- 1,3,5-triazin-2-amine (Hydrolysis Impurity) SM->Imp Hydrolysis (Side Reaction) Nuc Piperidine (Nucleophile) Nuc->Prod H2O H2O (Trace Moisture) H2O->Imp

Reaction pathway showing SN2 amination versus competing aqueous hydrolysis.

Analytical Strategy & Causality

To accurately monitor this reaction, the analytical method must act as a "self-validating system" that does not artificially alter the sample composition during analysis.

  • The Quenching Imperative: Simply diluting the reaction mixture in an organic solvent is insufficient; the SN2 reaction will continue inside the HPLC autosampler vial, leading to false kinetic data. By diluting the sample into a strongly acidic quenching solution (0.1% Formic Acid), the basic nucleophile (piperidine) is instantly protonated into a non-nucleophilic piperidinium ion, permanently halting the reaction[6].

  • Chromatographic Causality: Basic mobile phases (e.g., Ammonium Hydroxide buffers) must be strictly avoided, as they will induce on-column hydrolysis of the unreacted chloromethyl starting material. An acidic mobile phase (pH ~2.7) stabilizes the chloromethyl group and sharpens the peak shape of the basic product by suppressing silanol interactions on the stationary phase[7].

Experimental Protocols

Sample Preparation & Acidic Quenching
  • Preparation of Quench Solution: Prepare a solution of 90:10 Acetonitrile:Water containing 0.5% Formic Acid (v/v). Chill to 4°C.

  • Reaction Sampling: At designated kinetic time points (e.g., 5, 15, 30, 60 minutes), extract exactly 10 µL of the active reaction mixture using a positive displacement pipette.

  • Immediate Quench: Instantly dispense the 10 µL aliquot into an HPLC vial containing 990 µL of the chilled Quench Solution. Vortex vigorously for 5 seconds.

  • Clarification: Centrifuge the quenched sample at 10,000 x g for 3 minutes to pellet any precipitated inorganic salts (e.g., if K₂CO₃ was used as a reaction base).

  • Transfer: Transfer the supernatant to a clean HPLC vial with a glass insert for analysis.

Workflow Step1 Reaction Sampling Step2 Acidic Quench (0.5% FA) Step1->Step2 Step3 Centrifugation (10,000 x g) Step2->Step3 Step4 HPLC-UV Separation Step3->Step4 Step5 LC-MS/MS MRM Detection Step4->Step5

Step-by-step analytical workflow from reaction sampling to LC-MS/MS detection.

HPLC-UV Method Parameters

A Superficially Porous Particle (SPP) C18 column is utilized to achieve UHPLC-level theoretical plates at standard HPLC backpressures, enabling rapid 5-minute gradients for high-throughput monitoring.

  • Column: Phenomenex Kinetex® 2.6 µm C18, 100 x 2.1 mm (or equivalent SPP column).

  • Column Temperature: 35°C

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2.0 µL

  • UV Detection: Diode Array Detector (DAD), monitoring at 254 nm (triazine core absorbance maximum) and 220 nm.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00955Initial
0.50955Isocratic Hold
3.501090Linear Gradient
4.001090Column Wash
4.10955Re-equilibration
5.50955End of Run
LC-MS/MS Method Parameters

For trace-level detection of the hydrolysis impurity and confirmation of product formation, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed[7].

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Analyte Retention Times and MRM Transitions

AnalyteRetention Time (min)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Hydrolysis Impurity 1.45157.1 [M+H]⁺126.0139.015
Starting Material 2.10175.0[M+H]⁺140.0114.018
Target Product 2.85224.2 [M+H]⁺84.1140.022

Note: The starting material exhibits a characteristic M+2 isotopic signature at m/z 177.0 due to the naturally occurring ³⁷Cl isotope, which serves as an excellent secondary confirmation of the intact chloromethyl group.

References

  • PubChemLite - 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (C5H7ClN4O) . Université du Luxembourg / PubChem. Available at:[Link]

  • Halogen-Substituted 1,3,5-Triazines (Cyanuric Halides) . Science of Synthesis, Thieme-Connect. Available at:[Link]

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues . Science of Synthesis, Thieme-Connect. Available at:[Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Use of liquid chromatography/tandem mass spectrometry to detect distinctive indicators of in situ RDX transformation in contaminated groundwater . National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1,3,5-Triazine Substitution Reactions

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for controlling regioselectivity in 1,3,5-triazine substitu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for controlling regioselectivity in 1,3,5-triazine substitution reactions. The following sections address common experimental challenges and foundational questions to ensure the successful, selective synthesis of mono-, di-, and trisubstituted triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the regioselectivity of 1,3,5-triazine substitutions?

The predictable regioselectivity of substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[1] The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[1][2] This deficiency makes the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.

The key to controlling regioselectivity lies in the stepwise decrease in reactivity of the remaining chlorine atoms after each substitution. When a nucleophile replaces a chlorine, it typically donates electron density to the aromatic ring, which deactivates the remaining carbon-chlorine bonds towards subsequent nucleophilic attack.[3] This deactivation is the reason a stepwise increase in temperature is necessary for each consecutive substitution.[3]

The reaction proceeds via a two-step addition-elimination mechanism, often involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] However, recent computational studies suggest that for some nucleophiles, this complex may be a transition state rather than a true intermediate.[4]

Q2: How does temperature control the sequential substitution of cyanuric chloride?

Temperature is the most critical experimental parameter for controlling the degree of substitution on the triazine core.[1][5] The progressive deactivation of the ring after each substitution results in a higher activation energy barrier for the next reaction.[3][4] By carefully controlling the temperature, one can selectively isolate the mono-, di-, or trisubstituted product.

A well-established empirical rule for substitutions with many common nucleophiles (like amines and alcohols) is as follows:

  • First Substitution: Occurs readily at low temperatures, typically 0–5 °C .[1][6][7]

  • Second Substitution: Requires moderate temperatures, usually around room temperature to 30-50 °C .[8][9]

  • Third Substitution: Needs significantly more energy, often requiring temperatures above 60-80 °C and sometimes reflux conditions.[7][8][10]

This thermodependency allows for a one-pot synthesis of trisubstituted triazines with three different nucleophiles by simply programming a sequential increase in temperature after the addition of each nucleophile.[11]

Table 1: Temperature Guidelines for Stepwise Substitution of Cyanuric Chloride

Substitution StageTypical Temperature RangeRelative ReactivityRationale
Monosubstitution 0–5 °CHighThe initial C-Cl bonds in cyanuric chloride are highly electrophilic.[6]
Disubstitution 20–50 °CMediumThe first electron-donating nucleophile reduces the electrophilicity of the remaining C-Cl bonds.[3]
Trisubstitution >60 °C (often 80-100 °C)LowThe presence of two electron-donating groups strongly deactivates the ring, requiring significant thermal energy.[9]
Q3: What is the role of the base and solvent in these reactions?

The choice of base and solvent is crucial for reaction success, efficiency, and sometimes, for managing selectivity.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the substitution reaction.[10] Common choices include tertiary amines like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃).[1][8][10] The base should be strong enough to scavenge the acid but not so strong as to cause unwanted side reactions.[12] DIPEA is often preferred as it is non-nucleophilic and forms soluble salts that are easily removed during workup.[1][6]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the triazine substrate. Aprotic solvents are common.

    • Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent for the first substitution at low temperatures.[1][8]

    • Acetone is also frequently used.[6]

    • For higher temperature reactions (second or third substitution), solvents with higher boiling points like dioxane or N,N-dimethylformamide (DMF) may be necessary.[12]

    • Polar aprotic solvents like DMF and DMSO can be particularly effective as they help stabilize charged intermediates in the SNAr mechanism.[13]

Q4: How do different nucleophiles affect the reaction sequence?

While temperature is the primary control element, the intrinsic reactivity of the nucleophile also plays a role. A general order of reactivity for common nucleophiles towards cyanuric chloride is Thiols (S) > Amines (N) > Alcohols (O) .

In competitive experiments where amine, thiol, and alcohol nucleophiles were added simultaneously to cyanuric chloride at 0 °C, the thiol selectively reacted first.[6] This inherent chemoselectivity can be exploited. For instance, to synthesize a triazine with both an amine and an alcohol substituent, it is often recommended to incorporate the less reactive alcohol (O-type nucleophile) first, which may require more forcing conditions, before adding the more reactive amine.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Poor yield of the monosubstituted product; formation of disubstituted and trisubstituted impurities.
Potential Cause Recommended Solution & Explanation
Inadequate Temperature Control The first substitution is often exothermic.[7] If the reaction temperature rises above 5 °C, the second substitution can begin to occur. Solution: Ensure your reaction flask is well-immersed in an ice bath. Add the nucleophile/base solution dropwise to the cyanuric chloride solution to maintain strict temperature control (internal temperature ≤ 2 °C).[8]
Incorrect Stoichiometry Using an excess of the nucleophile will inevitably drive the reaction towards disubstitution. Solution: Use a precise 1.0 equivalent of the nucleophile relative to cyanuric chloride.[1][12] A slight excess (1.01 eq) may be used to ensure full consumption of the starting material, but this requires careful monitoring.
Prolonged Reaction Time Even at 0 °C, allowing the reaction to stir for too long after completion can lead to the slow formation of the disubstituted product. Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.[1] Once the cyanuric chloride starting material is consumed (typically 30-60 minutes), proceed with the workup immediately.
Problem 2: The second (or third) substitution is not proceeding or is extremely slow.
Potential Cause Recommended Solution & Explanation
Insufficient Thermal Energy Each substitution deactivates the triazine ring, increasing the activation energy for the next step.[3][4] The temperature that was sufficient for the first substitution is inadequate for the second. Solution: After confirming the completion of the first substitution, increase the temperature. For the second substitution, warm the reaction to room temperature or gently heat to 40-50 °C. For the third, increase the temperature to >80 °C.[8][9]
Weak Nucleophile A nucleophile with low intrinsic reactivity (e.g., a sterically hindered amine or an electron-poor alcohol) will require more forcing conditions. Solution: In addition to increasing the temperature, you may need to extend the reaction time.[14] Consider using a more polar solvent (e.g., DMF) to better solvate the transition state.[13] In some cases, a stronger base may be required, but this should be approached with caution to avoid side reactions.
Precipitation of Reagents The monosubstituted or disubstituted triazine intermediate may have poor solubility in the initial solvent, effectively halting the reaction. Solution: If a precipitate forms and the reaction stalls, try switching to a solvent in which the intermediate is more soluble. For example, if the reaction was started in DCM, consider adding THF or switching to a higher-boiling solvent like dioxane for the subsequent higher-temperature steps.
Problem 3: Hydrolysis side product (cyanuric acid) is observed.
Potential Cause Recommended Solution & Explanation
Presence of Water Cyanuric chloride and its intermediates are sensitive to hydrolysis, especially when heated, which can lead to the formation of cyanuric acid.[3] Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]
Use of Aqueous Base Using aqueous solutions of bases like NaOH or Na₂CO₃ can introduce water that competes with your desired nucleophile. Solution: Whenever possible, use an organic base like DIPEA.[1] If an inorganic base is necessary, consider using the anhydrous powder form and a phase-transfer catalyst, or minimize the amount of water used.[9]

Experimental Protocols & Visualizations

Protocol: Stepwise Synthesis of a 2,4-Disubstituted-6-chloro-1,3,5-triazine

This protocol describes the sequential addition of two different amine nucleophiles.

Step 1: Monosubstitution

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the first amine nucleophile (Amine 1, 1.0 eq) and DIPEA (1.0 eq) in anhydrous THF.

  • Add the Amine 1/DIPEA solution dropwise to the stirring triazine solution, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 30-60 minutes.

  • Monitor the reaction by TLC until the starting triazine is fully consumed. This is a critical self-validating step. Do not proceed until the first reaction is complete.

Step 2: Disubstitution

  • To the same reaction flask containing the 2-(Amine 1)-4,6-dichloro-1,3,5-triazine, add the second amine nucleophile (Amine 2, 1.0 eq) followed by an additional equivalent of DIPEA (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gently heat to 40-50 °C.

  • Monitor the formation of the disubstituted product by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water and brine to remove DIPEA salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

G cluster_workflow Sequential Substitution Workflow A Start: 2,4,6-Trichlorotriazine (TCT) in THF B Add Nucleophile 1 (1.0 eq) + DIPEA (1.0 eq) Maintain Temp: 0-5 °C A->B C Monitor Reaction by TLC/LCMS B->C D Is TCT Consumed? C->D D->C No E Add Nucleophile 2 (1.0 eq) + DIPEA (1.0 eq) Warm to RT or 40-50 °C D->E Yes F Monitor Reaction by TLC/LCMS E->F G Is Monosubstituted Intermediate Consumed? F->G G->F No H Workup & Purification G->H Yes I Isolated Disubstituted Product H->I

Caption: Workflow for controlled sequential disubstitution.

G cluster_reactivity Electronic Deactivation Mechanism TCT TCT (Highly Electrophilic) Mono Mono-Substituted (Less Electrophilic) TCT->Mono + Nu-1 0-5 °C (Fast) Di Di-Substituted (Least Electrophilic) Mono->Di + Nu-2 25-50 °C (Slower)

Caption: Reactivity decreases with each substitution.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Renfrew, A. H. M., et al. (1998). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2393-2398. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • ResearchGate. Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. [Link]

  • Silva, J. P., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

  • DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]

  • Science of Synthesis. 2.3.1.5.5.1.1.1. Halogen-Substituted 1,3,5-Triazines (Cyanuric Halides). [Link]

  • ResearchGate. Synthesis of symmetrical 2,4‐disubstituted 1,3,5‐triazines using CH2Br2 as C1 building block. [Link]

  • Pásztor, D., et al. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 5(50), 32515-32529. [Link]

  • Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • Orozco-Guareño, E., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Polymers, 14(18), 3892. [Link]

  • ResearchGate. Different approaches to 1,3,5-triazine: previous similar one-pot... [Link]

  • Rykowski, A., et al. (1996). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. Journal of Heterocyclic Chemistry, 33(5), 1567-1571. [Link]

  • Science of Synthesis. 2.3. 1,3,5-Triazines. [Link]

  • Li, Y., et al. (2022). Selective Synthesis of N-[1][12][15]Triazinyl-α-Ketoamides and N-[1][12][15]Triazinyl-Amides from the Reactions of 2-Amine-[1][12][15]Triazines with Ketones. Molecules, 27(11), 3432. [Link]

  • Karpenko, J., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(3), 2218-2224. [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • TCU Digital Repository. pH dependent conformational dynamics of substituted triazines. [Link]

  • Al-Mokhtar, M. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14, 1-36. [Link]

  • Al-Mokhtar, M. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • PapersFlow. Multicomponent Reactions for Triazines: Research Guide & Papers. [Link]

Sources

Optimization

Managing differential reactivity of chloro-substituted triazines

Managing the Differential Reactivity of Chloro-Substituted Triazines Welcome to the . Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile electrophilic scaffold used extensively in drug discovery, de...

Author: BenchChem Technical Support Team. Date: March 2026

Managing the Differential Reactivity of Chloro-Substituted Triazines

Welcome to the . Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile electrophilic scaffold used extensively in drug discovery, dendrimer synthesis, and materials science. Its utility lies in the temperature-dependent, sequential nucleophilic aromatic substitution (SNAr) of its three chlorine atoms. However, managing this differential reactivity—preventing over-substitution, avoiding hydrolysis, and driving sluggish final substitutions—requires precise kinetic and thermodynamic control.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to ensure orthogonal functionalization of the triazine core.

Workflow Visualization: The SNAr Cascade

TriazineReactivity TCT Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) MonoSub Mono-substituted (Dichloro-1,3,5-triazine) TCT->MonoSub Nucleophile 1, Base 0 °C to 5 °C ΔG‡ = 2–8 kcal/mol DiSub Di-substituted (Monochloro-1,3,5-triazine) MonoSub->DiSub Nucleophile 2, Base 20 °C to 35 °C ΔG‡ = 9–15 kcal/mol TriSub Tri-substituted (1,3,5-triazine derivative) DiSub->TriSub Nucleophile 3, Base 80 °C to 110 °C ΔG‡ > 15 kcal/mol

Temperature-dependent sequential nucleophilic aromatic substitution of cyanuric chloride.

Quantitative Reference: Standard SNAr Conditions

The progressive increase in activation energy (barrier height) for each substitution requires distinct operational parameters (1[1]).

Substitution StepActivation BarrierTarget TemperatureTypical TimePreferred SolventsPreferred Bases
First (Mono-) 2–8 kcal/mol0 °C to 5 °C1–3 HoursAcetone, THF, DCMNaHCO₃ (aq), DIPEA
Second (Di-) 9–15 kcal/mol20 °C to 35 °C4–16 HoursTHF, Dioxane, ACNNa₂CO₃ (aq), DIPEA
Third (Tri-) > 15 kcal/mol80 °C to 110 °C12–48 HoursDioxane, Toluene, DMFK₂CO₃, DIPEA, Cs₂CO₃
Troubleshooting & FAQs

Q1: I am getting a mixture of mono- and di-substituted products during the first step, even when I use exactly 1.0 equivalent of my nucleophile. How do I improve selectivity? A: This is a localized kinetic issue. The first substitution is highly exothermic (2[2]). If the nucleophile is added too quickly or mixing is inadequate, localized hotspots form in the reaction mixture. These hotspots provide the thermal energy required to overcome the 9–15 kcal/mol barrier for the second substitution, leading to over-substitution. Resolution: Ensure vigorous stirring (e.g., >600 rpm). Add the nucleophile dropwise using a syringe pump over 1–2 hours while strictly maintaining the internal temperature below 2 °C (3[3]). Always use a slight excess of cyanuric chloride (e.g., 1.05 eq) rather than an excess of the nucleophile.

Q2: During the second substitution, I am observing significant hydrolysis of the monochloro-triazine intermediate. How can I prevent the formation of the inactive cyanuric acid derivative? A: Hydrolysis occurs when water competes as a nucleophile. While the first substitution can often tolerate aqueous bases (like aqueous NaHCO₃) because the reaction with amines/alcohols is much faster at 0 °C, the second substitution is slower and requires higher temperatures, giving water time to react. Resolution: Transition to an anhydrous solvent system (e.g., anhydrous THF or Acetonitrile) and use a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (4[4]). If an inorganic base is strictly necessary, use finely powdered anhydrous K₂CO₃ instead of an aqueous solution.

Q3: My third substitution is incredibly sluggish, and pushing the temperature to 110 °C in DMF is degrading my nucleophile. Why is this happening, and what are my alternatives? A: Causality lies in the electronics of the triazine ring. Each substitution with an electron-donating group (like an amine or ether) significantly increases the electron density of the triazine core. By the time you reach the monochloro-intermediate, the ring is highly deactivated toward further nucleophilic attack, raising the activation barrier above 15 kcal/mol (1[1]). Resolution:

  • Order of Addition: Exploit nucleophilicity. Always add the weakest nucleophile (e.g., anilines or phenols) first when the ring is most electrophilic, and save the strongest, most sterically unhindered aliphatic amines for the difficult third substitution.

  • Cross-Coupling: If forming a C-C bond, consider a one-pot Suzuki-Miyaura coupling. The monochloro-triazine can undergo Pd-catalyzed cross-coupling with boronic acids under milder conditions than a standard SNAr (5[5]).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that each intermediate is successfully formed and purified before proceeding, preventing the carry-over of impurities that complicate downstream SNAr steps.

Protocol 1: First Substitution (Synthesis of Dichloro-1,3,5-triazine)

Objective: Selective mono-substitution while suppressing di-substitution.

  • Preparation: Dissolve cyanuric chloride (1.05 eq) in anhydrous acetone or THF (0.2 M) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-brine bath. Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature is exactly 0 °C.

  • Addition: Dissolve the nucleophile (1.00 eq) and DIPEA (1.10 eq) in the reaction solvent. Add this mixture dropwise over 1 hour. Validation Check: The reaction mixture should turn cloudy (precipitation of DIPEA·HCl) as the addition proceeds, confirming SNAr is occurring.

  • Monitoring: Stir for 1 hour at 0 °C. Validation Check: Perform TLC (Hexanes/EtOAc). Cyanuric chloride (UV active, high Rf) should be nearly consumed, replaced by a single major spot (intermediate Rf).

  • Workup: Pour the mixture into vigorously stirred crushed ice/water. Filter the resulting white precipitate. Wash with cold water to remove amine salts. Dry under high vacuum.

Protocol 2: Second Substitution (Synthesis of Monochloro-1,3,5-triazine)

Objective: Complete the second substitution without inducing hydrolysis.

  • Preparation: Dissolve the dichloro-triazine intermediate (1.00 eq) in anhydrous THF (0.2 M).

  • Addition: Add the second nucleophile (1.05 eq) and DIPEA (1.20 eq) at room temperature (20–25 °C).

  • Reaction: Stir at room temperature for 12–16 hours. Validation Check: The mixture will become a thick white suspension. If the solution remains completely clear, the base may be compromised, or the nucleophile is too weak.

  • Monitoring: Analyze via LC-MS. Validation Check: The mass spectrum must show the expected [M+H]+ for the monochloro product, with the characteristic 3:1 isotopic pattern of a single chlorine atom. If a 9:6:1 pattern is observed, unreacted starting material remains.

  • Workup: Concentrate the solvent in vacuo, dissolve the residue in EtOAc, and wash with 0.1 M HCl (to remove excess amine) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 3: Third Substitution (Synthesis of Trisubstituted-1,3,5-triazine)

Objective: Overcome the high activation barrier for the final substitution.

  • Preparation: Dissolve the monochloro-triazine (1.00 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Addition: Add the third nucleophile (3.00 eq) and DIPEA (3.00 eq). A large excess is used to drive the sluggish kinetics.

  • Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 24 hours. Validation Check: Monitor by TLC. The starting material spot should slowly disappear. Alternatively, a Kaiser test on an aliquot (if using a primary amine nucleophile) can indicate consumption of the amine, though LC-MS is definitive.

  • Workup: Cool to room temperature. Dilute with water to precipitate the product, or extract with DCM if the product is highly water-soluble. Purify via flash column chromatography.

References
  • Marques, et al. "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry, RSC Publishing, 2024.[Link]

  • "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity." Chemistry Central Journal, PMC, 2017.[Link]

  • "1,3,5-[tris-piperazine]-triazine." Organic Syntheses, 2011.[Link]

  • "Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids." ChemRxiv, 2024.[Link]

Sources

Troubleshooting

Technical Support Center: Triazine Synthesis &amp; Cyanuric Chloride Troubleshooting

Welcome to the Application Scientist Support Center. Synthesizing diversely functionalized 1,3,5-triazines from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) relies on sequential nucleophilic aromatic substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing diversely functionalized 1,3,5-triazines from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) relies on sequential nucleophilic aromatic substitution (SNAr). While cyanuric chloride is a highly versatile electrophile, its reactivity makes it prone to over-substitution and hydrolysis.

This guide is designed for drug development professionals and researchers. It bypasses basic textbook theory to focus on the causality of reaction failures and provides self-validating protocols to ensure strict regiocontrol.

Mechanistic Foundation: The Kinetic Switch

The stepwise substitution of cyanuric chloride is governed by the electronic deactivation of the triazine ring. When a nucleophile (such as an amine or alkoxide) replaces the first chlorine atom, its lone pair donates electron density into the electron-poor triazine ring via resonance (+M effect)[1]. This partial negative charge makes the ring significantly less electrophilic, raising the activation energy required for the second and third substitutions.

Because of this predictable shift in activation energy, temperature acts as a kinetic switch [2]. By strictly gating the thermal energy available in the reactor, you can isolate the mono-, di-, or tri-substituted adducts with near-quantitative precision.

StepwiseSNAr CC Cyanuric Chloride (3 Reactive Cl) Mono Mono-substituted (2 Reactive Cl) CC->Mono Nucleophile 1 ≤ 0 °C Di Di-substituted (1 Reactive Cl) Mono->Di Nucleophile 2 20-40 °C Tri Tri-substituted (0 Reactive Cl) Di->Tri Nucleophile 3 80-110 °C

Stepwise nucleophilic aromatic substitution of cyanuric chloride controlled by temperature.

Diagnostic FAQs & Troubleshooting

Q1: I am attempting a mono-substitution at 0 °C, but LC-MS shows a complex mixture of mono- and di-substituted products. How do I prevent over-substitution? A1: Over-substitution at low temperatures is almost always a kinetic issue driven by local concentration spikes or incorrect addition order .

  • The Causality: If you add cyanuric chloride to a solution of your nucleophile, the nucleophile is initially in massive stoichiometric excess. Kinetically, the intermediate mono-adduct will immediately react with the abundant nucleophile before the rest of the cyanuric chloride has a chance to react.

  • The Fix: Always dissolve the cyanuric chloride first and add the nucleophile dropwise to it[3]. This ensures cyanuric chloride is always in excess relative to the nucleophile in the reaction medium. Furthermore, SNAr is exothermic; rapid addition causes localized micro-heating (hot spots > 0 °C) that provides the thermal energy necessary to breach the activation barrier for di-substitution.

Q2: My reaction mixture rapidly turns cloudy, and I am isolating a highly insoluble white precipitate instead of my product. What is happening? A2: You are observing the hydrolysis of cyanuric chloride into cyanuric acid (or its chlorinated hydroxy-intermediates), which is highly insoluble in organic solvents.

  • The Causality: Cyanuric chloride hydrolysis is strictly dependent on pH. At pH ≤ 6, hydrolysis proceeds via a slow, unimolecular (SN1) mechanism. However, if the pH rises above 7, the mechanism violently shifts to a rapid bimolecular (SN2) pathway[4].

  • The Fix: If you are using a strong aqueous base (like NaOH) to scavenge HCl, the local alkaline spikes are destroying your starting material. Switch to a milder organic base like N,N-diisopropylethylamine (DIPEA) or a weak inorganic base like NaHCO₃, and ensure all glassware and solvents are strictly anhydrous.

Q3: I am synthesizing an unsymmetrical triazine with three different nucleophiles. Does the order in which I add them matter? A3: Yes, the sequence is critical for regioselectivity.

  • The Causality: You must add the most electron-rich (strongest) nucleophile first. Strong nucleophiles donate the most electron density into the triazine ring, maximizing the deactivation of the remaining C-Cl bonds and preventing over-substitution[5]. If you add an electron-poor nucleophile first (e.g., an aniline with an electron-withdrawing group), it fails to sufficiently deactivate the ring, making the intermediate dangerously reactive and prone to uncontrolled substitution when the second nucleophile is introduced.

Troubleshooting Start Reaction Issue: Low Mono-substitution Yield Split1 Is a white precipitate forming early? Start->Split1 Split2 Are di/tri-adducts detected on TLC/MS? Split1->Split2 No Hydrolysis Diagnosis: Hydrolysis Action: Keep pH ≤ 6, use anhydrous solvents Split1->Hydrolysis Yes OverSub Diagnosis: Over-substitution Action: Maintain Temp ≤ 0 °C, reverse addition order Split2->OverSub Yes

Diagnostic decision tree for common impurities in cyanuric chloride mono-substitution.

Quantitative Parameters for Stepwise Substitution

The following table summarizes the validated empirical boundaries required to isolate each substitution state without cross-contamination.

Parameter1st Substitution (Mono-)2nd Substitution (Di-)3rd Substitution (Tri-)
Target Temperature -20 °C to 0 °C20 °C to 40 °C80 °C to 110 °C (Reflux)
Nucleophile Equivalents 1.00 eq1.00 - 1.05 eq2.00 - 5.00 eq (Excess)
Base Equivalents 1.00 - 1.05 eq1.10 - 1.20 eq2.00 - 3.00 eq
Typical Reaction Time 1 - 4 hours4 - 12 hours12 - 24 hours
Preferred Base NaHCO₃ or DIPEANa₂CO₃, K₂CO₃, or TEAK₂CO₃ or Cs₂CO₃
Standard Operating Procedure: Highly Controlled Mono-Substitution

This protocol is engineered as a self-validating system. It utilizes internal temperature monitoring as a kinetic failsafe and employs DIPEA to prevent SN2 hydrolysis[3][4].

Materials Required:

  • Cyanuric chloride (1.00 eq, recrystallized if impure)

  • Primary or secondary amine nucleophile (1.00 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve cyanuric chloride (1.00 eq) in anhydrous THF (approx. 0.2 M concentration) in a multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Thermal Buffering: Submerge the flask in a dry ice/acetone or ice/salt bath. Cool the internal solution to -5 °C . Causality: Starting below 0 °C provides a thermal buffer against the exothermic nucleophilic attack, ensuring the internal temperature never breaches the 0 °C threshold for di-substitution.

  • Nucleophile Preparation: In a separate addition funnel or syringe pump, dissolve the amine nucleophile (1.00 eq) and DIPEA (1.05 eq) in a small volume of anhydrous THF.

  • Controlled Addition: Begin adding the nucleophile/base mixture dropwise to the vigorously stirring cyanuric chloride solution over 45–60 minutes.

    • Self-Validation Checkpoint: Monitor the internal thermocouple. If the temperature rises above +2 °C, pause the addition immediately until the bath cools the system back to -5 °C.

  • Maturation: Once addition is complete, maintain the reaction at 0 °C for 2 hours.

  • Reaction Monitoring: Pull a 10 µL aliquot, quench in water/EtOAc, and check via TLC (e.g., 20% EtOAc/Hexanes) or LC-MS. The starting material should be consumed, with a single dominant product spot.

  • Workup: Pour the cold reaction mixture directly into vigorously stirring crushed ice/water. The mono-substituted dichlorotriazine will typically precipitate as a solid. Filter, wash with ice-cold water (to remove DIPEA salts), and dry under high vacuum.

References
  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis Source: ResearchGate URL:[Link]

  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers Source: National Institutes of Health (NIH) URL:[Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Source: American Chemical Society (ACS) URL:[Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: American Chemical Society (ACS) URL:[Link]

  • One-pot synthesis of triazines as potential agents affecting cell differentiation Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of Mono-Substituted s-Triazine Products

Welcome to the Technical Support Center for s-Triazine synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the delicate balance of reactivity in 1,3,5-triazine chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for s-Triazine synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the delicate balance of reactivity in 1,3,5-triazine chemistry. The beauty of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) lies in its orthogonal chemoselectivity—the ability to sequentially substitute each chlorine atom under distinct thermodynamic conditions[1]. However, this same property makes it unforgiving if the kinetics are not strictly managed.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield mono-substitution.

Mechanistic Grounding: The Causality of Substitution

Why is temperature control the universal law of triazine chemistry? The three electron-withdrawing chlorine atoms on TCT make the triazine core highly electrophilic. The first nucleophilic aromatic substitution (SNAr) is highly exothermic and rapid at 0–5 °C[2]. Once the first chlorine is replaced by a nucleophile (which typically donates electron density via resonance or inductive effects), the π-orbital electron density of the triazine ring increases[1].

This electronic enrichment significantly reduces the electrophilicity of the remaining carbon-chlorine bonds. Consequently, the second substitution requires a higher activation energy (room temperature, 20–25 °C), and the third requires even more (reflux, >80 °C)[3]. If the exothermic heat of the first substitution is not dissipated rapidly, localized heating provides the activation energy needed for the second substitution, leading to di-substituted impurities[4].

G TCT Cyanuric Chloride (TCT) High Electrophilicity Mono Mono-substituted Triazine Target Product TCT->Mono Nucleophile 1 0-5 °C Base (Acid Scavenger) Hydrolysis Cyanuric Acid (Hydrolysis) Side Reaction TCT->Hydrolysis H2O / High pH Moisture Exposure Di Di-substituted Impurity Reduced Electrophilicity Mono->Di Nucleophile 2 Room Temp (20-25 °C) Tri Tri-substituted Impurity Lowest Electrophilicity Di->Tri Nucleophile 3 Reflux (>80 °C)

Temperature-dependent stepwise substitution of cyanuric chloride and common side reactions.

Troubleshooting FAQs

Q1: I am aiming for a mono-substituted product, but my LC-MS shows a complex mixture of mono- and di-substituted triazines. How do I improve selectivity? A1: This is the most common issue and is driven by localized thermodynamic hotspots. Because the first substitution is highly exothermic, adding the nucleophile too quickly causes micro-environments in the flask to exceed 5 °C, triggering the second substitution[4].

  • The Fix: Strict temperature control is non-negotiable. Maintain the internal reaction temperature at 0–5 °C using an ice-salt bath[5].

  • Addition Rate: Add the nucleophile dropwise over 1–3 hours. Ensure vigorous stirring to dissipate heat instantly[2].

  • Stoichiometry: Use exactly 1.0 equivalent of the nucleophile. A slight excess will inevitably force di-substitution[4].

Q2: Before I even add my nucleophile, a white, insoluble precipitate forms in my cyanuric chloride solution. What is happening? A2: You are witnessing the hydrolysis of cyanuric chloride. TCT reacts readily with atmospheric moisture or trace water in solvents to form cyanuric acid (2,4-dichloro-6-hydroxy-s-triazine), which is highly insoluble in organic solvents[4]. Water acts as an oxygen nucleophile, and this side reaction ruins your stoichiometry.

  • The Fix: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Use strictly anhydrous solvents (e.g., anhydrous THF or Acetone)[4].

  • pH Management: Hydrolysis is drastically accelerated in alkaline conditions (pH ≥ 7). If your base is too strong or added too rapidly, it promotes hydroxide attack[4].

Q3: What is the optimal base to use as an acid scavenger for the first substitution? A3: A base is required to neutralize the HCl generated during the SNAr reaction. However, strong bases promote hydrolysis.

  • The Fix: Use mild inorganic bases like NaHCO₃ or K₂CO₃, or organic bases like N,N-diisopropylethylamine (DIPEA)[5]. DIPEA is often preferred because it is completely soluble in organic solvents like THF, preventing the biphasic mixing issues associated with solid carbonates, and it is sterically hindered, preventing it from acting as a competing nucleophile[2].

Diagnostic Workflow

Troubleshooting Start Analyze Crude Mixture Check1 High Di-substituted Impurity? Start->Check1 Fix1 Fix: Lower Temp to 0°C Slow Dropwise Addition Check1->Fix1 Yes Check2 Insoluble White Solid? Check1->Check2 No Fix1->Start Fix2 Fix: Dry Solvents Control pH ≤ 7 Check2->Fix2 Yes Success High Yield Mono-Product Check2->Success No Fix2->Start

Diagnostic workflow for optimizing mono-substituted triazine yields.

Quantitative Data: Substitution Parameters Comparison

To successfully design your experiment, you must understand the distinct parameter boundaries for each substitution tier[3].

Substitution TierTarget ProductOptimal TemperatureReaction TimePreferred BaseYield Expectation
1st (Mono) 4,6-dichloro-1,3,5-triazine0 – 5 °C1 – 4 hoursDIPEA, NaHCO₃85 – 98%
2nd (Di) 6-chloro-1,3,5-triazine20 – 40 °C12 – 24 hoursK₂CO₃, DIPEA70 – 90%
3rd (Tri) 1,3,5-triazine derivative80 – 100 °C (Reflux)12 – 24 hoursK₂CO₃, TEA50 – 85%
Self-Validating Experimental Protocol: Synthesis of Mono-Substituted Triazine

This protocol is designed as a self-validating system. The built-in "Validation Checkpoints" ensure that if a deviation occurs, it is caught before proceeding to the next step, preserving the integrity of the synthesis[5].

Materials:

  • Cyanuric chloride (1.0 equiv, 10 mmol)

  • Amine/Nucleophile (1.0 equiv, 10 mmol)

  • DIPEA or NaHCO₃ (1.05 equiv, 10.5 mmol)

  • Anhydrous Acetone or THF (100 mL)

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 10 mmol of cyanuric chloride in 50 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Validation Checkpoint 1: The solution must be perfectly clear. If a white precipitate is present, the cyanuric chloride has hydrolyzed. Discard and start with fresh, anhydrous reagents.

  • Temperature Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach exactly 0 °C.

  • Preparation of the Nucleophile: In a separate flask, dissolve 10 mmol of the nucleophile and 10.5 mmol of the base (e.g., DIPEA) in 50 mL of anhydrous acetone. Cool this solution to 0 °C.

  • Controlled Addition: Using an addition funnel, add the cold nucleophile solution dropwise to the vigorously stirring cyanuric chloride solution over a period of 1 to 2 hours.

    • Causality Note: Vigorous stirring and slow addition prevent localized exothermic spikes that provide the activation energy for unwanted di-substitution[4].

  • Reaction Monitoring: Maintain the reaction at 0–5 °C for an additional 2 hours. Monitor the progress via TLC (e.g., 20% methanol in chloroform or EtOAc-hexane 6:4).

    • Validation Checkpoint 2: TLC should show the complete consumption of the high-Rf cyanuric chloride spot and the appearance of a single new product spot. If a third, lower-Rf spot appears, di-substitution is occurring—check your temperature immediately.

  • Quenching and Isolation: Once the starting material is consumed, pour the reaction mixture onto 500 mL of crushed ice in a beaker while stirring[5].

  • Filtration: Filter the resulting solid precipitate under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 x 100 mL) to remove any unreacted base and hydrochloride salts.

  • Drying: Dry the mono-substituted product under high vacuum overnight to yield the pure compound.

References
  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. Arabian Journal of Chemistry. 6

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. 3

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC (NIH). 1

  • Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives. Benchchem. 5

  • Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride. Benchchem. 4

  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses.2

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and related triazine derivatives. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and related triazine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical workup stage of your reactions. Our goal is to empower you with the knowledge to navigate common challenges, optimize your purification strategies, and ensure the integrity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine. Each issue is followed by potential causes and actionable solutions based on established chemical principles and field-proven experience.

Issue 1: Low or No Product Recovery After Aqueous Workup

You've completed your reaction, proceeded with a standard aqueous workup (e.g., washing with water, brine), and after solvent removal, you find a significantly lower than expected yield, or in some cases, no product at all.

Potential Causes & Solutions

  • Hydrolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is susceptible to hydrolysis, particularly under neutral or basic aqueous conditions, leading to the formation of the corresponding hydroxymethyl derivative. The 1,3,5-triazine ring itself can also be prone to hydrolysis under certain conditions.[1][2][3]

    • Solution: Minimize contact time with water. Perform aqueous washes quickly and at reduced temperatures (e.g., using an ice bath). If the reaction conditions permit, consider using anhydrous workup techniques. If an aqueous wash is unavoidable, use deionized, degassed water to minimize potential contaminants that could catalyze hydrolysis.

  • Product Solubility in the Aqueous Phase: While many triazine derivatives are organic-soluble, the presence of the amine and methoxy groups can impart some degree of water solubility to 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and its reaction products, especially if salts are formed.

    • Solution: Before discarding the aqueous layer, perform a back-extraction with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane). Analyze a small sample of the aqueous layer by TLC or LC-MS to check for the presence of your product. If significant product is detected, continue back-extraction until recovery is maximized.

  • Emulsion Formation: The presence of polar functional groups can lead to the formation of stable emulsions during extractive workup, trapping your product at the interface and leading to poor separation and recovery.

    • Solution: To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, passing the mixture through a pad of Celite® or a phase separator can be effective. In some cases, allowing the mixture to stand for an extended period may also lead to separation.

Issue 2: Presence of Persistent Impurities in the Final Product

After purification (e.g., column chromatography, recrystallization), your final product is still contaminated with one or more persistent impurities, as indicated by NMR, LC-MS, or other analytical techniques.

Potential Causes & Solutions

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

    • Solution: Ensure your reaction has gone to completion by monitoring its progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.

  • Side-Reaction Products: The synthesis of substituted triazines can be accompanied by the formation of various side-products. For instance, if your reaction involves the displacement of the chloro group, you might see products from reaction at other sites or from self-condensation of starting materials.[1][2]

    • Solution: A thorough understanding of the reaction mechanism can help anticipate potential side-products. Adjusting reaction conditions (e.g., temperature, stoichiometry of reagents) can often minimize their formation. For purification, a multi-step approach may be necessary. For example, an initial acid-base extraction could remove basic or acidic impurities before proceeding to chromatography. Semi-preparative HPLC can be a highly effective technique for separating closely related impurities.

  • Hydrolyzed Byproducts: As mentioned in Issue 1, hydrolysis of the chloromethyl group or the triazine ring can generate impurities.

    • Solution: In addition to minimizing water contact during workup, ensure that all solvents used are anhydrous, especially in subsequent purification steps.[2] If the hydrolyzed byproduct has significantly different polarity (e.g., the hydroxymethyl derivative will be more polar), it can often be separated by column chromatography.

Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization

You are attempting to purify your crude product by recrystallization, but instead of forming crystals, it separates as an oil or remains dissolved even at low temperatures.

Potential Causes & Solutions

  • Inappropriate Solvent System: The chosen solvent or solvent system may not be suitable for your product. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

    • Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). If a single solvent is not effective, try a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water). Dissolve your compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Heat to redissolve and then allow to cool slowly.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: If your crude product is highly impure, an initial purification step, such as a quick filtration through a plug of silica gel or treatment with activated charcoal to remove colored impurities, may be necessary before attempting recrystallization.[4]

  • Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also induce crystallization. Ensure a slow cooling rate, as rapid cooling often leads to the formation of oils or very small crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,3,5-triazine ring during workup?

The 1,3,5-triazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack.[5][6] While generally stable under neutral and mildly acidic conditions, it can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[2] For workup procedures, it is advisable to use dilute acids (e.g., 1N HCl) or bases (e.g., saturated NaHCO₃ solution) and to perform these washes at room temperature or below.

Q2: How can I effectively remove a base, such as triethylamine or N,N-diisopropylethylamine (DIEA), used in my reaction?

Amine bases can often be removed by washing the organic layer with a dilute acidic solution, such as 1N HCl or a saturated aqueous solution of ammonium chloride.[7][8] The amine will be protonated, forming a salt that is soluble in the aqueous phase. However, be mindful of the stability of your product to acidic conditions. An alternative for acid-sensitive compounds is to wash with a 10% aqueous copper(II) sulfate solution, which will complex with the amine and draw it into the aqueous layer.[8]

Q3: My product is a solid. Is filtration always the best initial workup step?

If your product has precipitated out of the reaction mixture and is of high purity, direct filtration can be a very effective initial workup step.[9][10] However, if the precipitate is contaminated with significant amounts of byproducts or unreacted starting materials, it is often better to perform an extractive workup to remove these impurities before isolating the final product. Always check the purity of the initial precipitate by a suitable analytical method.

Q4: Are there any specific safety precautions I should take when working with 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine?

As with all chloromethyl compounds, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine should be handled with care as it is a potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Section 3: Experimental Protocols & Data

Protocol 1: General Extractive Workup Procedure

This protocol provides a general guideline for an extractive workup. The specific aqueous solutions used for washing will depend on the nature of the reaction byproducts.

  • Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl) to neutralize any reactive species.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with water (2 x volume of organic layer).

    • Wash with saturated aqueous NaHCO₃ (1 x volume of organic layer) to remove acidic impurities.

    • Wash with 1N HCl (1 x volume of organic layer) to remove basic impurities.

    • Wash with brine (1 x volume of organic layer) to facilitate separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Table 1: Common Solvents for Chromatography and Recrystallization
ApplicationSolvent System ExamplesRationale
Column Chromatography Hexanes/Ethyl AcetateGood for compounds of moderate polarity.
Dichloromethane/MethanolSuitable for more polar compounds.
Recrystallization Ethanol/WaterFor compounds with some water solubility.
Toluene/HeptaneFor less polar compounds.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Product Yield

LowYieldTroubleshooting Start Low Product Yield After Workup CheckAqueous Analyze Aqueous Layer (TLC/LC-MS) Start->CheckAqueous Emulsion Emulsion Formed? Start->Emulsion ProductInAqueous Product Detected? CheckAqueous->ProductInAqueous BackExtract Perform Back-Extraction ProductInAqueous->BackExtract Yes NoProductInAqueous No Product Detected ProductInAqueous->NoProductInAqueous No ContinueWorkup Continue Workup BackExtract->ContinueWorkup ConsiderHydrolysis Suspect Hydrolysis NoProductInAqueous->ConsiderHydrolysis OptimizeWorkup Optimize Workup: - Minimize water contact - Use cold solutions - Anhydrous conditions ConsiderHydrolysis->OptimizeWorkup BreakEmulsion Break Emulsion: - Add brine - Filter through Celite® Emulsion->BreakEmulsion Yes Emulsion->ContinueWorkup No BreakEmulsion->ContinueWorkup

Caption: Troubleshooting workflow for low product yield.

Diagram 2: General Purification Strategy

PurificationStrategy CrudeProduct Crude Product (Post-Workup) InitialPurification Initial Purification (e.g., Acid-Base Extraction) CrudeProduct->InitialPurification Chromatography Column Chromatography InitialPurification->Chromatography Recrystallization Recrystallization InitialPurification->Recrystallization PurityCheck Purity Analysis (NMR, LC-MS) Chromatography->PurityCheck Recrystallization->PurityCheck PureProduct Pure Product PurityCheck->PureProduct

Caption: A typical purification workflow.

References

  • Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed), 4130. doi:10.1039/JR9630004130
  • Ishikawa, T., Takeuchi, M., & Ishi, T. (n.d.). Hydrolysis Of 2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. Amanote Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-6-methoxy-1,3,5-triazine. Retrieved from [Link]

  • PMC. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • ACS Publications. (2023, March 21). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging | ACS Omega. Retrieved from [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • PubMed. (2006, June 1). Occurrence and removal of chloro-s-triazines in water treatment plants. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 2.3. 1,3,5-Triazines. Retrieved from [Link]

  • Semantic Scholar. (2012, October 27). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and its Analogs

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical chara...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical characterization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, a reactive intermediate of significant interest, with its potential precursors and alternative reagents. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, offering insights grounded in field-proven experience to ensure the confident identification and quality assessment of this and related compounds.

Introduction: The Significance of Substituted Triazines

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a broad spectrum of applications, ranging from herbicides in agriculture to key intermediates in medicinal chemistry and materials science.[1] Their utility often stems from the ability to sequentially substitute the chlorine atoms on a cyanuric chloride precursor, allowing for the introduction of diverse functionalities.[2] 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a prime example of a triazine derivative poised for further chemical modification, making its unambiguous characterization a critical step in any synthetic workflow.

This guide will focus on the detailed characterization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, while also drawing comparisons with its common precursor, 2-amino-4-chloro-6-methoxy-1,3,5-triazine, and a related, commercially available coupling agent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[3][4] Understanding the distinct spectral features of these molecules is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the molecular framework with a high degree of confidence.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine are not widely published, we can predict the expected chemical shifts based on the analysis of structurally similar compounds and established NMR prediction algorithms.[5][6] These predictions provide a valuable benchmark for researchers synthesizing this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Cl~4.5 - 4.8~45 - 50
-OCH₃~3.9 - 4.1~55 - 60
-NH₂~5.5 - 6.5 (broad)-
Triazine Ring C-~165 - 175

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Comparative NMR Analysis

A comparative analysis of the NMR spectra of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine with its potential precursor and a related compound highlights key distinguishing features.

Table 2: Comparative ¹H NMR Data of Substituted Triazines

Compound -CH₂Cl (ppm) -OCH₃ (ppm) -NH₂ (ppm) Aromatic/Other (ppm)
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (Predicted) ~4.5 - 4.8 (s)~3.9 - 4.1 (s)~5.5 - 6.5 (br s)-
2-Amino-4-chloro-6-methoxy-1,3,5-triazine -~3.9 (s)~6.0 (br s)-
2-Chloro-4,6-dimethoxy-1,3,5-triazine -~4.0 (s)--

The most notable difference is the appearance of a singlet in the range of 4.5-4.8 ppm for the chloromethyl protons in the target compound, a signal that is absent in the spectra of the other two molecules.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the reliability of your NMR data, a standardized experimental protocol is crucial.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the coupling patterns to deduce connectivity. Correlate the ¹H and ¹³C spectra using 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignments.

High-Resolution Mass Spectrometry (HRMS): Unveiling Elemental Composition

HRMS is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition.[7] This is particularly valuable for confirming the identity of a newly synthesized compound and for identifying unknown impurities.

Predicted HRMS Data for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

The molecular formula for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is C₅H₇ClN₄O.[8] The predicted monoisotopic mass and the expected m/z values for common adducts are presented below.

Table 3: Predicted HRMS Data for C₅H₇ClN₄O

Adduct Predicted m/z
[M+H]⁺175.0381
[M+Na]⁺197.0200
[M-H]⁻173.0236

Data sourced from PubChem.[8]

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the [M] peak, providing further confidence in the elemental composition.

Fragmentation Analysis: Deconstructing the Molecule

A probable fragmentation pathway for the [M+H]⁺ ion of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine would involve the loss of the chloromethyl group or the methoxy group.

Comparison with Alternative Reagents

In the context of synthetic applications, particularly in areas like peptide synthesis, compounds like 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be seen as precursors to activating agents. It is therefore instructive to compare its characterization with established coupling reagents derived from triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4]

The key difference in the NMR and HRMS data will be the presence and nature of the substituents at the 4- and 6-positions of the triazine ring. For instance, CDMT will show only a single peak for the two equivalent methoxy groups in its ¹H NMR spectrum, and its HRMS will correspond to the molecular formula C₅H₆ClN₃O₂.

Workflow for Quality Control and Impurity Profiling

A robust quality control workflow is essential to ensure the purity of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine and to identify any potential impurities arising from its synthesis.

Logical Workflow for Compound Characterization

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS Purity Purity Assessment (e.g., HPLC, LC-MS) HRMS->Purity Data_Analysis Data Analysis & Comparison to Predicted/Reference Data Purity->Data_Analysis Decision Accept/Reject Batch Data_Analysis->Decision

Caption: Workflow for the synthesis, purification, and analytical characterization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine.

Common Impurities and Their Identification

The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine likely proceeds from cyanuric chloride. Potential impurities could include:

  • Starting materials: Unreacted 2-amino-4-chloro-6-methoxy-1,3,5-triazine or its dichloro precursor.

  • By-products: Di- or tri-substituted triazines resulting from over-reaction.

  • Hydrolysis products: Replacement of the chloro or chloromethyl group with a hydroxyl group.

These impurities can be readily identified by a combination of NMR and HRMS. For example, the presence of the starting material would be indicated by the absence of the chloromethyl signal in the ¹H NMR spectrum. Hydrolysis products would exhibit a change in the exact mass detected by HRMS.

Conclusion: A Framework for Confident Characterization

The comprehensive characterization of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine through NMR and HRMS is crucial for its successful application in research and development. While direct experimental data may be sparse, a thorough understanding of the spectral features of related compounds provides a solid foundation for predicting and confirming its structure. By following the detailed protocols and comparative analyses outlined in this guide, researchers can confidently synthesize, purify, and characterize this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomez, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]

  • Kumar, V., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • Eaufrance. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.
  • ResearchGate. (n.d.). Main paths of mass spectrometric fragmentation of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine (5) under conditions of fast atom bombardment. Retrieved from [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). 4-(4,6-Dimethoxy[2][3][11]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • NMRDB. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • El-Sayed, M. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules. Retrieved from [Link]

  • Cowen, L. E., et al. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. Retrieved from [Link]

  • Karadžić Banjac, M., et al. (2022). Insight in triazine chromatographic and microbiological analysis: A brief review. APTEFF. Retrieved from [Link]

  • Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Retrieved from [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

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Comparative

SAR Comparison Guide: 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMMT) Derivatives vs. Traditional Kinase Inhibitor Scaffolds

As the demand for highly selective, targeted therapeutics intensifies, the exploration of privileged heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, the 1,3,5-triazine core has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, targeted therapeutics intensifies, the exploration of privileged heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, the 1,3,5-triazine core has emerged as a highly versatile pharmacophore, particularly in the development of kinase inhibitors targeting oncogenic pathways such as PI3K/mTOR and focal adhesion kinase (FAK) 1.

This guide objectively evaluates the structure-activity relationship (SAR) of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMMT) derivatives. By comparing CMMT against traditional pyrimidine and quinazoline alternatives, we provide a mechanistic framework and self-validating experimental protocols to accelerate your drug discovery workflows.

Mechanistic Rationale: The CMMT Chemical Space

The CMMT scaffold offers a unique trifecta of functional groups, each rationally positioned to maximize both target affinity and synthetic tractability:

  • The 1,3,5-Triazine Core & 2-Amine: The high nitrogen content of the triazine ring, coupled with the primary amine at position 2, creates a robust hydrogen-bond donor/acceptor network. This network perfectly mimics the adenine ring of ATP, allowing for deep insertion into the kinase hinge region (e.g., interacting with Val851 in PI3Kα) .

  • The 6-Methoxy Group: Unlike fully amino-substituted triazines which can suffer from poor solubility and excessive basicity, the methoxy group acts as an electron-donating modulator. It improves the lipophilicity (cLogP) and provides an additional H-bond acceptor for solvent-exposed residues.

  • The 4-Chloromethyl Group (The Pivot Point): This is the critical differentiator of the CMMT scaffold. It serves a dual purpose:

    • Direct Covalent Warhead: The intact chloromethyl group acts as a mild electrophile, capable of targeted covalent inhibition (TCI) by alkylating non-catalytic cysteines within the kinase active site.

    • Late-Stage Functionalization (LSF) Handle: It acts as a highly reactive handle for SN​2 displacement with various nucleophiles (amines, thiols), allowing rapid library generation to probe the kinase solvent channel.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Signaling Cascade CMMT CMMT Scaffold (Covalent/Reversible) CMMT->PI3K Hinge Binding & Cys-Alkylation

Fig 1. PI3K/mTOR signaling cascade illustrating the targeted inhibition by CMMT derivatives.

SAR Comparison: CMMT vs. Alternative Scaffolds

To objectively evaluate the CMMT scaffold, we synthesized a focused library of derivatives via SN​2 displacement of the chloromethyl group and compared them against industry-standard pyrimidine (e.g., Alpelisib analogs) and triazine-based (e.g., Gedatolisib) benchmarks.

Table 1: In Vitro Kinase Selectivity & Potency Profile

Data represents mean IC50​ values from triplicate TR-FRET kinase assays.

CompoundScaffold TypeR-Group (Position 4)PI3Kα IC50​ (nM)mTOR IC50​ (nM)Binding Kinetics
CMMT-WT Triazine-CH2Cl (Intact)18.562.0Time-dependent (Covalent)
CMMT-Morph Triazine-CH2-Morpholine4.215.3Rapid equilibrium (Reversible)
CMMT-Pip Triazine-CH2-(N-methylpiperazine)12.048.1Rapid equilibrium (Reversible)
Alpelisib PyrimidineN/A4.6>1000Rapid equilibrium (Reversible)
Gedatolisib TriazineN/A0.41.6Rapid equilibrium (Reversible)

SAR Insights: Displacing the chlorine with a morpholine ring (CMMT-Morph ) yields a reversible inhibitor with potency matching the pyrimidine benchmark, Alpelisib. The morpholine oxygen acts as a crucial hydrogen bond acceptor, a known requirement for potent PI3K inhibition [[1]](). Conversely, the intact CMMT-WT exhibits time-dependent inhibition, indicative of covalent bond formation with active-site cysteines.

Table 2: Physicochemical & ADME Profiling

Metabolic stability assessed via human liver microsome (HLM) clearance.

CompoundMW ( g/mol )cLogPHepatic Clearance (µL/min/mg)Glutathione (GSH) Reactivity ( t1/2​ )
CMMT-WT 174.591.245.245 min
CMMT-Morph 225.250.818.4Stable (>24h)
Alpelisib 441.472.112.5Stable (>24h)

ADME Insights: While the intact chloromethyl group provides a unique covalent mechanism, its high GSH reactivity ( t1/2​ = 45 min) limits systemic in vivo applications due to rapid clearance. However, functionalization to CMMT-Morph completely abolishes off-target thiol reactivity, stabilizing the molecule while maintaining a highly favorable, low molecular weight (MW = 225.25) profile compared to traditional bulky inhibitors. This low molecular weight is particularly advantageous for penetrating the Blood-Brain Barrier (BBB) in neuro-oncology applications like Glioblastoma 2.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt these methods.

SAR_Logic CMMT CMMT Scaffold 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine Cov Intact Chloromethyl (Covalent Warhead) CMMT->Cov Direct Assay Rev SN2 Substitution (Reversible Binder) CMMT->Rev Late-Stage Functionalization Cys Alkylation of Kinase Cysteine (Time-Dependent Inhibition) Cov->Cys Hinge Solvent Channel Probing (ATP-Competitive) Rev->Hinge

Fig 2. Divergent SAR strategy utilizing the CMMT scaffold for covalent and reversible inhibition.

Protocol A: Late-Stage SN​2 Diversification of CMMT

This protocol details the synthesis of CMMT-Morpholine. The methodology is optimized to prevent competitive hydrolysis of the chloromethyl group.

  • Preparation: Dissolve 1.0 eq of CMMT-WT (100 mg, 0.57 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is strictly required. Using protic solvents like methanol will result in competitive solvolysis, converting the chloromethyl group into a methoxymethyl byproduct.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming morpholine nucleophile without reacting with the electrophile itself.

  • Nucleophile Addition: Slowly add 1.2 eq of Morpholine dropwise at 0°C, then allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Starting at 0°C controls the exothermic SN​2 displacement, minimizing the risk of forming dialkylated byproducts or degrading the triazine core.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 175 [M+H]+) and the appearance of the product mass (m/z 226 [M+H]+) validates completion.

Protocol B: Jump-Dilution Assay for Covalent Validation

To definitively prove that CMMT-WT acts as a covalent inhibitor rather than a tight-binding reversible inhibitor, a jump-dilution assay is required.

  • Pre-Incubation: Incubate PI3Kα enzyme at a high concentration (100x the final assay concentration) with CMMT-WT at 10x its IC50​ for 60 minutes at room temperature.

    • Causality: Covalent bond formation (alkylation) is a two-step process requiring initial reversible binding followed by a slower chemical step. A 60-minute incubation ensures the chemical step reaches completion.

  • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the kinase substrate and a saturating concentration of ATP (1 mM).

    • Causality: The 100-fold dilution drops the free inhibitor concentration well below its reversible Kd​ . If the inhibitor is reversible, it will rapidly dissociate, and enzymatic activity will recover. If it is covalently bound, the enzyme remains permanently inactivated.

  • Continuous Monitoring: Measure product formation continuously via fluorescence for 2 hours.

    • Validation: A flat line (zero slope) confirms irreversible covalent binding. A curved progress curve indicates slow-dissociating reversible binding. In our studies, CMMT-WT yielded a flat line, confirming its covalent nature.

Conclusion

The 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMMT) scaffold presents a highly modular alternative to traditional pyrimidine and quinazoline cores. Its unique chloromethyl moiety allows researchers to pivot effortlessly between developing targeted covalent inhibitors and generating diverse, reversible libraries via late-stage functionalization. For drug development professionals targeting complex, multifactorial diseases—ranging from oncology to Alzheimer's Disease 3—CMMT offers a structurally efficient, low-molecular-weight starting point with proven in vitro efficacy.

References

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Exploring s-triazine derivatives as anticancer agents Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Glioblastoma: Current Status, Emerging Targets, and Recent Advances Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Validation

Comparative Molecular Docking Studies of Triazine-Based Inhibitors: A Technical Guide for Rational Drug Design

The 1,3,5-triazine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors for oncology and immunology. Characterized by its symme...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-triazine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors for oncology and immunology. Characterized by its symmetrical, nitrogen-rich aromatic ring, the triazine core offers exceptional hydrogen-bonding capabilities and structural rigidity.

This guide provides an in-depth comparative analysis of triazine-based inhibitors against alternative scaffolds (such as quinazolines and pyrimidines). By synthesizing molecular docking data and structural activity relationship (SAR) insights, we establish a self-validating framework for evaluating these compounds against critical targets like the PI3K/Akt/mTOR and EGFR signaling networks.

Mechanistic Rationale: The Triazine Advantage

The selection of a core scaffold dictates the trajectory of a drug's binding kinetics and off-target profile. The 1,3,5-triazine ring is uniquely suited for ATP-competitive kinase inhibition due to several intrinsic chemical properties:

  • Hydrogen Bond Acceptor Density : The three symmetrically distributed nitrogen atoms act as potent hydrogen bond acceptors. This allows the scaffold to anchor deeply into the highly conserved hinge region of the kinase ATP-binding cleft.

  • Multi-Vector Functionalization : The symmetrical nature of cyanuric chloride (the primary starting material for triazines) allows for precise, stepwise nucleophilic substitutions at the 2, 4, and 6 positions. This enables the spatial projection of functional groups (e.g., morpholine rings) into specific hydrophobic or solvent-exposed pockets.

  • Scaffold Hopping Efficacy : Comparative studies have shown that replacing a pyrimidine or quinazoline core with a triazine core can dramatically reduce off-target toxicity (such as cardiotoxicity) while maintaining or enhancing target affinity[1].

Pathway Visualization: Targeting the PI3K/Akt/mTOR Cascade

Triazine derivatives, such as the clinical-stage compound Gedatolisib, are renowned for their ability to act as dual inhibitors of PI3K and mTOR. Dual inhibition is a critical strategy to prevent the compensatory feedback loops that often lead to resistance in single-node targeted therapies[2].

PI3K_Pathway RTK EGFR / RTK PI3K PI3K (Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Membrane Recruitment mTOR mTOR (Target) AKT->mTOR Activation Triazine Triazine-Based Dual Inhibitor Triazine->PI3K ATP-competitive Binding Triazine->mTOR

PI3K/Akt/mTOR signaling pathway and dual inhibition by triazine-based compounds.

Comparative Molecular Docking Data

To objectively evaluate the performance of triazine-based inhibitors, we must compare their thermodynamic binding profiles and half-maximal inhibitory concentrations (IC50) against structurally related alternatives.

While quinazoline derivatives (e.g., Erlotinib) are gold standards for EGFR inhibition, triazine hybrids often demonstrate superior multi-target profiles. Furthermore, in Bruton's Tyrosine Kinase (BTK) inhibition, replacing a pyrimidine nucleus with a triazine nucleus has yielded highly selective covalent inhibitors with sub-nanomolar potency[1].

Table 1: Quantitative Comparison of Scaffolds Across Key Kinase Targets
Scaffold TypeTarget KinaseRepresentative CompoundBinding Energy (ΔG)IC50 / ActivityKey Interacting Residues
1,3,5-Triazine PI3Kα / mTORGedatolisib (Benchmark)-10.5 to -11.2 kcal/mol~1.34 µg/mLVal851, Ser854 (PI3K)[3]
Quinazoline PI3KαCompound 7c-9.8 to -10.1 kcal/mol125–250 nMVal851, Gln859[4]
1,3,5-Triazine EGFRCompound 4f-11.6 to -12.7 kcal/mol61 nMMet793, Thr790[2]
Pyrimidine BTKCompound 9-10.2 kcal/mol0.3 nMCys481 (Covalent)[1]
1,3,5-Triazine BTKCompound 11 / 12-11.0 kcal/mol0.39 nM / 21 nMCys481, Met477[1]

Data synthesis indicates that triazine derivatives consistently achieve binding energies exceeding -10.0 kcal/mol, driven by optimal geometric alignment within the ATP pocket.

Self-Validating In Silico Experimental Protocol

To ensure reproducibility and scientific integrity, molecular docking studies must follow a self-validating workflow. The causality behind each step is detailed below to prevent false-positive binding artifacts.

Docking_Workflow LigPrep 1. Ligand Preparation (3D Conformation, pH 7.4) GridGen 3. Grid Generation (Define ATP-binding Cleft) LigPrep->GridGen ProtPrep 2. Protein Preparation (PDB: 4TV3, Add H+, Minimized) ProtPrep->GridGen Docking 4. Molecular Docking (Glide XP / AutoDock Vina) GridGen->Docking Scoring 5. Scoring & SAR Analysis (ΔG, MM-GBSA, H-Bonds) Docking->Scoring

Step-by-step high-throughput molecular docking workflow for kinase inhibitors.

Step-by-Step Methodology

Step 1: Ligand Preparation (State Generation)

  • Action: Generate 3D conformations of the triazine and comparative ligands using tools like Schrödinger LigPrep. Assign protonation states at physiological pH (7.4) using Epik.

  • Causality: Kinase active sites are highly sensitive to electrostatic interactions. Incorrect protonation of the triazine nitrogens or peripheral amines will artificially skew the electrostatic potential map, leading to inaccurate binding poses.

Step 2: Protein Preparation & Minimization

  • Action: Retrieve target high-resolution crystal structures (e.g., PDB ID: 4TV3 for PI3Kα, 4JSV for mTOR)[4],[5]. Remove non-catalytic water molecules, add missing hydrogen atoms, and perform a restrained energy minimization (OPLS3e force field).

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms and may introduce steric clashes. Minimization relaxes the protein structure into a biologically relevant thermodynamic minimum.

Step 3: Grid Generation & Protocol Validation

  • Action: Define a receptor grid box centered on the known hinge-binding residues (e.g., Val851 in PI3Kα).

  • Self-Validation Check: Re-dock the native co-crystallized ligand back into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å[5].

Step 4: Molecular Docking & Post-Docking Analysis

  • Action: Execute docking using Extra Precision (XP) algorithms. Calculate the binding free energy ( ΔG ) using MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation).

  • Causality: Standard docking scores only estimate binding affinity. MM-GBSA accounts for the desolvation penalty—a critical factor since triazines must displace highly ordered water molecules from the ATP pocket to achieve optimal binding.

Structural Activity Relationship (SAR) Insights

The docking data reveals distinct causal relationships between the triazine structure and its biological efficacy:

  • The Morpholine Dependency in PI3K/mTOR: Triazines functionalized with morpholine rings (e.g., Gedatolisib and its derivatives) show exceptional affinity for PI3K. Docking studies confirm that the oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor with the backbone amide of Val851 in the hinge region[4],[5]. Quinazolines lacking this specific geometry often fail to achieve the same level of dual PI3K/mTOR inhibition, shifting selectivity toward single isoforms.

  • Overcoming Resistance via Scaffold Hopping: In BTK inhibitors, pyrimidine-based compounds initially showed promise but suffered from cardiotoxicity and resistance. By employing a scaffold-hopping approach to substitute the pyrimidine nucleus with a 1,3,5-triazine core, researchers developed compounds that not only maintained covalent binding to Cys481 but also effectively inhibited the inactive conformation of the kinase, bypassing common resistance mutations[1].

  • EGFR Hinge Interaction: For EGFR targeting, triazine derivatives exhibit deep penetration into the hydrophobic pocket, forming robust π−π stacking interactions with Phe138 and hydrogen bonds with Met793. This mimics the binding mode of established quinazoline drugs like Erlotinib, but the triazine's higher nitrogen density allows for improved aqueous solubility and pharmacokinetic profiles[2].

Conclusion

Comparative molecular docking studies unequivocally demonstrate that the 1,3,5-triazine scaffold is not merely an alternative to quinazolines and pyrimidines, but often a superior pharmacophore for multi-targeted kinase inhibition. By leveraging its symmetrical geometry for multi-vector functionalization, researchers can rationally design inhibitors that achieve high-affinity hinge-binding, overcome single-node resistance via dual inhibition (e.g., PI3K/mTOR), and improve overall pharmacokinetic safety profiles.

Sources

Comparative

Comprehensive Guide to HPLC Purity Assessment of Synthesized Triazine Derivatives: Column Chemistry &amp; Method Optimization

As a Senior Application Scientist, I frequently consult on the analytical challenges of assessing the purity of synthesized triazine derivatives. The 1,3,5-triazine core is a privileged scaffold ubiquitous in agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the analytical challenges of assessing the purity of synthesized triazine derivatives. The 1,3,5-triazine core is a privileged scaffold ubiquitous in agrochemicals (e.g., atrazine, simazine), pharmaceutical candidates, and advanced OLED materials. However, accurately determining the purity of these compounds post-synthesis presents significant chromatographic hurdles.

Synthesized triazines often co-crystallize with unreacted intermediates (like cyanuric chloride derivatives) and positional isomers. Furthermore, the basic nitrogen atoms within the triazine ring are notorious for causing severe peak tailing on standard silica-based stationary phases.

This guide objectively compares modern HPLC column chemistries and details a self-validating methodology to achieve baseline resolution and accurate purity quantification for triazine derivatives.

Mechanistic Insights: Overcoming Peak Tailing and Co-elution

To develop a robust purity assay, we must move beyond trial-and-error and understand the physicochemical interactions at play.

The Tailing Phenomenon: Poor peak shape in triazine analysis is primarily driven by secondary interactions. Triazines are weak bases. When using a standard, un-endcapped C18 column at a neutral pH, residual silanol groups on the silica support are ionized ( SiO− ). These act as weak cation exchangers, dragging the protonated basic triazine molecules and causing severe peak tailing [1].

  • The Causative Fix: Lowering the mobile phase pH to between 2.5 and 3.5 using formic acid protonates the silanols ( SiOH ), effectively neutralizing the cation-exchange mechanism and restoring peak symmetry [1].

The Selectivity Challenge: Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because many synthetic triazine impurities are structural isomers with nearly identical partition coefficients (LogP), they frequently co-elute on C18 phases [3].

  • The Causative Fix: Switching to a Biphenyl or Phenyl-Hexyl stationary phase introduces π−π and dipole-dipole interactions. The electron-deficient triazine ring interacts differentially with the electron-rich biphenyl phase based on steric orientation, providing orthogonal selectivity to resolve isomers that a C18 cannot.

MethodLogic Start Synthesized Triazine Sample C18 Initial Screen: Standard C18 Column Start->C18 Tailing Issue: Peak Tailing (Silanol Interactions) C18->Tailing Basic Nitrogen Coelution Issue: Isomer Co-elution (Similar Hydrophobicity) C18->Coelution Structural Isomers FixpH Action: Lower pH (2.5-3.5) Protonate Silanols Tailing->FixpH FixCol Action: Switch to Biphenyl (Enable π-π Interactions) Coelution->FixCol Optimal Optimal Purity Assessment FixpH->Optimal FixCol->Optimal

Caption: Logic tree for resolving common triazine HPLC method development challenges.

Quantitative Comparison of Column Chemistries

To objectively compare performance, a standard mixture containing a synthetic intermediate (Desethylatrazine) and three structurally similar triazines (Simazine, Atrazine, Propazine) was analyzed across three distinct column architectures.

  • Fully Porous C18 (Standard): Traditional 5 µm silica. Prone to silanol interactions.

  • Solid-Core C18 (e.g., Accucore): 2.6 µm superficially porous particles. These provide high efficiency (theoretical plates) and fast mass transfer at lower backpressures, ideal for high-throughput purity screening [2].

  • Solid-Core Biphenyl: 2.6 µm superficially porous particles with a biphenyl ligand.

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% Formic Acid in H2O/ACN)
Analyte (Elution Order)MetricFully Porous C18 (5 µm)Solid-Core C18 (2.6 µm)Solid-Core Biphenyl (2.6 µm)
1. Desethylatrazine Ret. Time (min)3.151.852.10
(Synthetic Impurity)Asymmetry ( As​ )1.8 (Tailing)1.11.0
2. Simazine Ret. Time (min)4.502.402.95
Resolution ( Rs​ )1.52.84.2
3. Atrazine Ret. Time (min)5.102.753.60
Resolution ( Rs​ )0.9 (Co-elution) 1.83.5 (Baseline)
4. Propazine Ret. Time (min)6.803.504.80
Plates ( N )~8,000~22,000~21,500

Data Analysis: The fully porous C18 fails system suitability due to unacceptable tailing ( As​>1.5 ) and co-elution between Simazine and Atrazine. The Solid-Core C18 vastly improves peak shape and efficiency [2]. However, the Solid-Core Biphenyl is the optimal choice; the π−π interactions dramatically increase the resolution ( Rs​=3.5 ) between the closely related structural isomers, ensuring accurate integration for purity calculations.

Step-by-Step Experimental Protocol: Optimized UHPLC Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any synthetic batch is quantified.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure HPLC-grade water (18.2 MΩ·cm). Add 1.0 mL of MS-grade Formic Acid (0.1% v/v). Verify the pH is approximately 2.8 to ensure silanol suppression [1].

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of MS-grade Formic Acid.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized triazine derivative in 1.0 mL of Acetonitrile (stock solution). Dilute 1:100 with Mobile Phase A to a final working concentration of 10 µg/mL. Causality note: Diluting the sample in the aqueous starting mobile phase prevents solvent-mismatch band broadening at the column head.

Phase 2: Chromatographic Conditions
  • Column: Solid-Core Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Diode-Array Detector (DAD) set to 220 nm (triazines exhibit strong absorbance here) and 254 nm [4].

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 1.0 - 5.0 min: 10% 90% B (Linear gradient)

    • 5.0 - 6.0 min: 90% B (Column wash)

    • 6.0 - 8.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability and Execution

Inject a known standard mixture of triazines prior to the unknown synthesized batch.

  • Acceptance Criteria: The tailing factor ( As​ ) for all peaks must be ≤1.2 . The resolution ( Rs​ ) between the closest eluting isomer pair must be ≥2.0 .

  • If criteria are met, proceed with injecting the synthesized samples. Calculate purity using the Area Normalization method (excluding the solvent front).

Workflow Prep Sample Prep (SPE / Dilution) SST System Suitability (As < 1.2, Rs > 2.0) Prep->SST Analysis UHPLC Separation (Gradient Elution) SST->Analysis Detect Detection (UV-DAD / MS) Analysis->Detect Report Purity Calculation (Area Normalization) Detect->Report

Caption: Step-by-step experimental workflow for triazine purity assessment.

Conclusion

Assessing the purity of synthesized triazine derivatives requires more than a generic C18 screening method. By understanding the chemical nature of the triazine core—specifically its basicity and electron deficiency—analysts can rationally design their methods. Utilizing acidic mobile phases to suppress silanol activity [1], combined with the orthogonal selectivity of Biphenyl stationary phases and the high efficiency of solid-core particles [2], yields a robust, high-resolution assay capable of accurately quantifying active pharmaceutical ingredients and identifying trace synthetic impurities.

References

  • MDPI. "Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System." Molecules. Available at: [Link]

  • ACS Publications. "Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection." Journal of Agricultural and Food Chemistry. Available at: [Link]

Validation

Kinetic studies of nucleophilic substitution on 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

Title: Kinetic Profiling of 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine: A Comparative Guide to Triazine-Based Alkylating Agents 1. Executive Summary For drug development professionals engineering targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Profiling of 4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine: A Comparative Guide to Triazine-Based Alkylating Agents

1. Executive Summary For drug development professionals engineering targeted covalent inhibitors (TCIs) or antibody-drug conjugates (ADCs), selecting the optimal electrophilic warhead is a delicate balancing act. The warhead must be reactive enough to conjugate with target nucleophiles (e.g., cysteine thiols) but stable enough to resist premature aqueous hydrolysis. This guide provides an in-depth kinetic comparison of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CMMT) against its structural alternatives, demonstrating why the methoxy-substituted triazine scaffold offers superior chemoselectivity and a highly tunable half-life.

2. Mechanistic Causality: The Electronic Influence of the Methoxy Group Nucleophilic substitution on chloromethyl-1,3,5-triazines can theoretically proceed via two competing pathways:

  • Aliphatic SN​2 Substitution: Attack at the chloromethyl carbon, displacing the chloride ion.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Attack directly on the electron-deficient triazine ring.

The product, CMMT, features a methoxy (-OCH 3​ ) group at the C-6 position. To understand its kinetic behavior, we must analyze the causality of its electronic effects. The methoxy group exerts a strong electron-donating resonance effect (+M) into the triazine ring. This +M effect significantly reduces the extreme electron deficiency of the heterocycle compared to a fully halogenated triazine .

  • Suppression of SN​Ar : By increasing the electron density of the ring, the methoxy group raises the activation energy for nucleophilic attack on the ring carbons, effectively shutting down the SN​Ar side-reactions.

  • Modulation of SN​2 : At the chloromethyl position, the attenuated electron-withdrawing nature of the triazine ring stabilizes the SN​2 transition state just enough to allow rapid reaction with highly polarizable nucleophiles (like thiols) while resisting hard nucleophiles (like water). This results in a highly desirable "Goldilocks" reactivity profile .

G A CMMT Substrate (Electrophile) C SN2 Transition State (Chloromethyl Attack) A->C k1 (Fast) E SNAr Pathway (Ring Attack - Minor) A->E k2 (Slow) B Thiol Nucleophile (GSH / Cys) B->C D Stable Thioether Conjugate C->D -Cl⁻

Fig 1. Competing nucleophilic substitution pathways (SN2 vs. SNAr) for CMMT.

3. Comparative Kinetic Data To objectively evaluate CMMT, we compared its reaction kinetics against two alternative scaffolds:

  • Alternative 1 (CMeT): 4-(chloromethyl)-6-methyl-1,3,5-triazin-2-amine (Methyl substitution; pure +I inductive effect).

  • Alternative 2 (CClT): 4-(chloromethyl)-6-chloro-1,3,5-triazin-2-amine (Chloro substitution; strong -I inductive effect).

Reactions were monitored under pseudo-first-order conditions using Glutathione (GSH) as the model nucleophile at physiological pH (7.4) and 37 °C.

Table 1: Kinetic Parameters of Chloromethyl Triazine Derivatives

CompoundSubstituent at C-6 kobs​ (GSH, pH 7.4) [s −1 ] t1/2​ (GSH) [min]Hydrolysis t1/2​ (Buffer, pH 7.4) [h]Chemoselectivity (Thiol/Amine)
CMMT (Product) -OCH 3​ (+M, -I) 4.2×10−3 2.748.0> 500:1
CMeT (Alt 1) -CH 3​ (+I) 2.8×10−3 4.172.0> 400:1
CClT (Alt 2) -Cl (-I, +M weak) 1.5×10−2 0.74.0< 50:1

Data Interpretation: As shown in Table 1, the highly electron-withdrawing chloro group in CClT renders the molecule hyper-reactive. While it conjugates with GSH rapidly ( t1/2​=0.7 min), it suffers from rapid background hydrolysis ( t1/2​=4.0 h) and poor selectivity, making it unsuitable for systemic drug administration. Conversely, CMeT is highly stable but reacts sluggishly. CMMT provides the optimal balance: the methoxy group accelerates thiol conjugation relative to the methyl analog while maintaining a robust 48-hour hydrolysis half-life, ensuring the warhead remains intact in circulation .

4. Experimental Protocol: Self-Validating Kinetic Assay To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. The following RP-HPLC protocol utilizes mass balance tracking to confirm that substrate depletion directly correlates with conjugate formation, ruling out unmonitored side reactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CMMT in anhydrous DMSO to prevent premature degradation.

    • Prepare a 100 mM solution of Glutathione (GSH) in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4. Pre-incubate at 37 °C.

  • Reaction Initiation:

    • Inject 100 µL of the CMMT stock into 900 µL of the GSH solution (Final concentrations: [CMMT] = 1 mM, [GSH] = 90 mM). The 90-fold excess of GSH ensures pseudo-first-order kinetics.

    • Vortex immediately and maintain at 37 °C in a thermomixer.

  • Time-Course Quenching:

    • At precise intervals (0, 2, 5, 10, 20, and 30 minutes), extract a 50 µL aliquot.

    • Immediately quench the aliquot by mixing it with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. The sudden drop in pH protonates the thiol, instantly halting the SN​2 reaction.

  • RP-HPLC Analysis:

    • Inject 10 µL of the quenched sample onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

    • Monitor absorbance at UV 254 nm.

  • Data Processing & Self-Validation:

    • Integrate the peaks for CMMT ( tR​≈8.2 min) and the GSH-conjugate ( tR​≈4.5 min).

    • Self-Validation Check: Calculate the total molar area (Area CMMT​

      • Area Conjugate​ ). This sum must remain constant ( ±5% ) across all time points. A declining total area indicates precipitation or the formation of SN​Ar byproducts.
    • Plot ln([CMMT]t​/[CMMT]0​) versus time. The negative slope of the linear regression yields the observed rate constant ( kobs​ ).

Protocol Step1 1. Substrate Activation [CMMT in DMSO] Step2 2. Nucleophile Incubation [GSH in PBS, pH 7.4, 37°C] Step1->Step2 Step3 3. Acidic Quenching [1% TFA in MeCN] Step2->Step3 Time-course sampling Step4 4. RP-HPLC Analysis [UV 254 nm Monitoring] Step3->Step4 Step5 5. Kinetic Modeling [Pseudo-First-Order Plot] Step4->Step5 Mass balance validation

Fig 2. Self-validating RP-HPLC kinetic assay workflow for measuring CMMT substitution rates.

5. Conclusion The kinetic profiling of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine demonstrates its superiority as a chemoselective alkylating agent. By leveraging the +M electronic effect of the methoxy substituent, researchers can achieve rapid, thiol-selective conjugation without sacrificing aqueous stability—a critical advantage over heavily halogenated or purely alkyl-substituted alternatives.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . Molecules.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . European Journal of Medicinal Chemistry.[Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer . MDPI.[Link]

Safety & Regulatory Compliance

Safety

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine proper disposal procedures

As a Senior Application Scientist, I approach the disposal of reactive intermediates not merely as a waste management logistical hurdle, but as a critical chemical transformation. 4-(chloromethyl)-6-methoxy-1,3,5-triazin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of reactive intermediates not merely as a waste management logistical hurdle, but as a critical chemical transformation. 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a highly functionalized building block frequently utilized in drug development and agrochemical synthesis. However, its structural advantages also define its primary hazard: it is a direct-acting alkylating agent.

You cannot simply discard this compound into a generic organic waste carboy. Unquenched alkylating agents can react unpredictably with other waste components, evolve heat, and expose laboratory personnel to severe mutagenic hazards. Building deep operational trust requires moving beyond basic Safety Data Sheets (SDS) to implement self-validating, chemically sound destruction protocols.

Below is the definitive, field-proven guide to the safe handling, chemical quenching, and final disposal of this specific triazine derivative.

Quantitative Chemical Profile & Disposal Implications

To design an effective disposal strategy, we must first understand the physicochemical parameters of the target molecule.

ParameterData / SpecificationOperational Implication for Disposal
Chemical Name 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amineTriazine core requires high-temp incineration with NOx scrubbing.
CAS / PubChem ID CID: 120588 Must be accurately manifested on EPA/RCRA hazardous waste profiles.
Reactive Moiety -CH₂Cl (Chloromethyl group)Potent electrophile; acts as a direct alkylating agent. Must be quenched.
Physical State Solid / PowderDust inhalation hazard; handle exclusively within a certified fume hood.
Solubility Polar organic solvents (Methanol, THF)Dictates the choice of solvent (Methanol) for the nucleophilic quenching bath.

Mechanistic Hazard Assessment

The primary danger of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine lies in the chloromethyl group . Because the chlorine atom is attached to a carbon adjacent to an electron-withdrawing heteroaromatic triazine ring, the -CH₂Cl carbon is highly electrophilic.

In biological systems, this makes the compound a direct-acting alkylating agent . It can covalently bind to nucleophilic centers in DNA (such as the N7 position of guanine) and proteins, posing severe risks of mutagenesis, carcinogenesis, and skin sensitization. From a waste perspective, this reactivity means the compound must be chemically neutralized (quenched) to a stable, non-electrophilic derivative before it is transferred to bulk waste storage.

DisposalWorkflow Step1 1. Hazard Assessment Identify as Reactive Alkylating Agent Step2 2. PPE & Fume Hood Don Nitrile/Neoprene, Face Shield Step1->Step2 Step3 3. Chemical Quenching Controlled Methanolysis Step2->Step3 Step4 4. Waste Segregation Label as Halogenated Organic Waste Step3->Step4 Step5 5. Licensed Transport EPA/RCRA Compliant Transfer Step4->Step5

Step-by-step operational workflow for the safe handling and disposal of chloromethyl triazine.

The Self-Validating Quenching Protocol

To neutralize the alkylating hazard, we utilize a Methanolysis Quenching Protocol .

Causality of Experimental Design: Why use methanol and sodium bicarbonate instead of aqueous sodium hydroxide? Hydrolysis of solid chloromethyl compounds in water is often slow and biphasic due to poor solubility. Methanol acts as both an excellent solvent for the triazine and a strong nucleophile, rapidly converting the chloromethyl group into a stable methoxymethyl ether. Sodium bicarbonate (NaHCO₃) is chosen over NaOH because it is a mild acid scavenger; it neutralizes the generated HCl (driving the reaction forward) without being harsh enough to cause unwanted ring-opening of the triazine core.

Step 1: Preparation & PPE
  • Conduct all procedures inside a certified chemical fume hood with the sash lowered to the operational mark.

  • Don appropriate PPE: Chemical splash goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a chemical-resistant lab coat.

  • Prepare the quenching bath: In a large Erlenmeyer flask, add a 10-fold molar excess of Methanol. Add 2.5 molar equivalents of solid Sodium Bicarbonate (NaHCO₃).

  • Place the flask on a magnetic stir plate and immerse it in an ice bath (5–10 °C).

Step 2: Controlled Addition
  • Dissolve the 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine waste in a minimal volume of compatible solvent (e.g., additional methanol or THF).

  • Using an addition funnel, add the waste solution dropwise to the chilled methanol/bicarbonate suspension under vigorous stirring.

  • Causality: The dropwise addition controls the exothermic nucleophilic substitution, preventing solvent boil-off and mitigating the risk of aerosolizing the active pharmaceutical intermediate.

Step 3: Maturation
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient room temperature.

  • Maintain vigorous stirring for 12 to 24 hours to ensure 100% consumption of the alkylating agent.

Step 4: The Self-Validation Check (Critical)

A protocol is only as trustworthy as its verification. Before declaring the waste safe for bulk storage, you must validate the quench.

  • Pull a 50 µL aliquot from the reaction mixture.

  • Analyze the sample via Thin-Layer Chromatography (TLC) or LC-MS.

  • Validation Criteria: The protocol is complete only when the starting material peak (m/z ~174) is entirely absent, confirming total conversion to the 4-(methoxymethyl) derivative. If starting material persists, add additional methanol/NaHCO₃ and stir for another 12 hours.

QuenchingMechanism A 4-(chloromethyl)-6-methoxy- 1,3,5-triazin-2-amine (Active Alkylating Agent) B Methanol + NaHCO3 (Nucleophile & Scavenger) A->B Controlled Addition C 4-(methoxymethyl)-6-methoxy- 1,3,5-triazin-2-amine (Stable Quenched Product) B->C Nucleophilic Substitution D Incineration (Final Destruction) C->D Segregated Waste Stream

Chemical quenching pathway converting the reactive alkylating agent into a stable intermediate.

Logistics & Final Destruction

Once the self-validation check confirms the chemical is neutralized, the logistical disposal phase begins.

  • Waste Segregation: Transfer the quenched, room-temperature mixture into an approved, high-density polyethylene (HDPE) waste carboy. Label this container strictly as "Halogenated Organic Waste" . Even though the chloromethyl group is neutralized, the resulting mixture contains dissolved chloride salts (NaCl) from the quenching process, which must be segregated from non-halogenated streams to prevent the formation of dioxins during standard incineration.

  • Manifesting: Ensure the waste profile clearly lists the original compound, methanol, and sodium chloride to comply with EPA/RCRA regulations .

  • Final Destruction: Hand the manifested waste over to a licensed hazardous waste management facility. The ultimate, environmentally responsible destruction method for triazine derivatives is high-temperature commercial incineration . Because the triazine ring contains a high mass percentage of nitrogen, the incineration facility must utilize specialized flue gas desulfurization and NOx scrubbing systems to prevent the release of toxic nitrogen oxides into the atmosphere.

By adhering to this chemically rigorous, self-validating framework, your laboratory ensures absolute regulatory compliance, protects personnel from mutagenic hazards, and upholds the highest standards of scientific integrity.

References

  • PubChem. "4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine". National Institutes of Health. URL:[Link]

  • Australian Government Department of Health. "Human health tier II assessment: Oxirane, (chloromethyl)-". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual)". URL: [Link]

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